Prucalopride
Description
Propriétés
IUPAC Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMNHBXQOOVQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057670 | |
| Record name | Prucalopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Prucalopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
179474-81-8 | |
| Record name | Prucalopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179474-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prucalopride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prucalopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prucalopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prucalopride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRUCALOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09IUW5TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>196 ºC | |
| Record name | Prucalopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Prucalopride's Mechanism of Action on Enteric Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prucalopride is a high-affinity, highly selective serotonin (B10506) 5-HT₄ receptor agonist that primarily targets enteric neurons to enhance gastrointestinal motility. Its mechanism of action is centered on the potentiation of cholinergic neurotransmission within the enteric nervous system (ENS). By activating 5-HT₄ receptors on presynaptic cholinergic terminals, this compound initiates a Gs protein-coupled signaling cascade, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent protein kinase A (PKA) activation. This cascade facilitates the release of acetylcholine (B1216132) (ACh), which in turn stimulates muscarinic receptors on smooth muscle cells, leading to coordinated contractions of the longitudinal muscle and relaxation of the circular muscle, thereby promoting peristalsis.[1][2] Beyond its prokinetic effects, this compound also exhibits neuroprotective properties, shielding enteric neurons from oxidative stress-induced apoptosis by inhibiting caspase-3 and caspase-9 activation.[3][4] This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's action on enteric neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Data Presentation
The following tables summarize the quantitative data regarding this compound's pharmacological profile.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor Subtype | Species/Tissue | Parameter | Value | Reference |
| 5-HT₄ₐ | Human (recombinant) | pKi | 8.6 | [2] |
| 5-HT₄b | Human (recombinant) | pKi | 8.1 | [2] |
| Dopamine D₄ | Human | pKi | 5.63 | [2] |
| 5-HT₃ | Mouse | pKi | 5.41 | [2] |
| σ₁ | Human | pKi | 5.43 | [2] |
| 5-HT₄ Receptor Isoforms | - | Selectivity | >290-fold over other receptors | [2] |
Table 2: Functional Activity of this compound
| Assay | Tissue/Cell Type | Parameter | Value | Reference |
| Neuronal Survival (vs. H₂O₂ induced injury) | SH-SY5Y cells | % Neuronal Survival (1 nM this compound) | 73.5% ± 0.1% | [3] |
| Neuronal Survival (H₂O₂ control) | SH-SY5Y cells | % Neuronal Survival | 33.3% ± 0.1% | [3] |
| L-type Ca²⁺ Current (ICaL) Increase | Human Atrial Myocytes | % Increase (10 µM this compound) | 98% ± 15% | [5] |
| Action Potential Duration (APD₅₀) Increase | Human Atrial Myocytes | Change (10 µM this compound) | +5 ms (B15284909) (from 12 ± 2 to 17 ± 3 ms) | [5] |
Core Mechanism of Action on Enteric Neurons
This compound's primary effect on the gastrointestinal tract is mediated through its action on the enteric nervous system, the intrinsic nervous system of the gut.
Selective 5-HT₄ Receptor Agonism
This compound is a benzofuran (B130515) derivative that acts as a selective agonist at 5-HT₄ receptors.[2] These receptors are G-protein coupled receptors (GPCRs) widely expressed on enteric neurons, particularly cholinergic neurons within the myenteric and submucosal plexuses.[2][6] this compound exhibits high affinity for 5-HT₄ receptor isoforms, which is crucial for its potent prokinetic activity.[2]
Gs-Protein Coupled Signaling Cascade
Upon binding to the 5-HT₄ receptor on the presynaptic membrane of a cholinergic enteric neuron, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration is a key step in the downstream signaling pathway.
PKA-Mediated Facilitation of Acetylcholine Release
The elevated levels of cAMP activate Protein Kinase A (PKA), a key enzyme that phosphorylates various intracellular proteins. In the context of neurotransmission, PKA is thought to phosphorylate proteins associated with the synaptic vesicle release machinery. While the exact targets in enteric neurons are still under investigation, potential substrates include components of the SNARE complex (like SNAP-25) and other regulatory proteins (such as Synapsin-1 and RIM1), which are involved in the docking, priming, and fusion of synaptic vesicles with the presynaptic membrane. This phosphorylation enhances the efficiency of acetylcholine release from the presynaptic terminal in response to an action potential.[7]
Neuroprotective Effects
Beyond its role in motility, this compound demonstrates significant neuroprotective effects on enteric neurons.[3] In experimental models of oxidative stress, this compound has been shown to protect neurons from apoptosis.[3][4] This neuroprotection is mediated, at least in part, by the inhibition of the apoptotic cascade, specifically through the reduction of caspase-3 and caspase-9 activation.[3] This suggests that 5-HT₄ receptor activation can trigger pro-survival pathways in enteric neurons.
Experimental Protocols
Assessment of Neuroprotective Effects using Sulforhodamine B (SRB) Assay
This protocol is adapted from studies evaluating the neuroprotective effects of this compound on neuronal cell lines.[3][4]
-
Objective: To quantify the viability of neuronal cells after exposure to an oxidative stressor in the presence or absence of this compound.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Cells are allowed to adhere for 24 hours.
-
Treatment:
-
A stock solution of this compound is prepared and diluted to the desired final concentrations (e.g., 1 nM).
-
Cells are pre-treated with this compound for a specified duration (e.g., 30 minutes).
-
An oxidative stressor, such as hydrogen peroxide (H₂O₂), is added to the wells at a final concentration known to induce apoptosis (e.g., 200 µM).
-
Control wells include untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.
-
For specificity, a 5-HT₄ antagonist (e.g., GR113808) can be added prior to this compound.
-
The plates are incubated for a defined period (e.g., 24 hours).
-
-
SRB Staining:
-
The culture medium is discarded, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed five times with deionized water and air-dried.
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
Unbound SRB is removed by washing four times with 1% acetic acid.
-
The plates are air-dried completely.
-
-
Measurement:
-
100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
The absorbance is measured at 510-570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the total cellular protein mass, which reflects cell viability. The percentage of neuronal survival is calculated relative to the untreated control wells.
Measurement of Acetylcholine Release using Tritium (B154650) Outflow
This protocol is a generalized method for measuring neurotransmitter release from isolated intestinal preparations, which can be adapted to study the effects of this compound.
-
Objective: To quantify the release of acetylcholine from enteric neurons in response to electrical stimulation and modulation by this compound.
-
Tissue Preparation:
-
Segments of guinea pig ileum are isolated and the longitudinal muscle with the attached myenteric plexus (LMMP) is dissected.
-
The LMMP strips are mounted in an organ bath under a resting tension.
-
-
Radiolabeling:
-
The tissue is incubated with [³H]-choline in Krebs solution to allow for the uptake of the precursor and its conversion to [³H]-acetylcholine by cholinergic neurons.
-
A cholinesterase inhibitor (e.g., physostigmine) is typically included to prevent the degradation of the released acetylcholine.
-
-
Perfusion and Stimulation:
-
The preparations are superfused with Krebs solution at a constant flow rate to establish a stable baseline of tritium outflow.
-
Fractions of the superfusate are collected at regular intervals (e.g., every 2-5 minutes).
-
Electrical field stimulation (EFS) is applied to evoke neuronal depolarization and neurotransmitter release.
-
This compound, at various concentrations, is added to the superfusion medium before and during EFS to assess its modulatory effect on acetylcholine release.
-
-
Measurement:
-
The radioactivity in each collected fraction is determined by liquid scintillation counting.
-
-
Data Analysis: The release of [³H]-acetylcholine is expressed as a fractional release rate. The effect of this compound is quantified by comparing the EFS-evoked tritium outflow in the presence and absence of the drug.
Conclusion
This compound's mechanism of action on enteric neurons is a well-defined process initiated by its selective agonism at 5-HT₄ receptors. This triggers a canonical Gs-cAMP-PKA signaling pathway that culminates in the enhanced release of acetylcholine, a key excitatory neurotransmitter in the gut. This pro-cholinergic effect directly translates to the prokinetic properties of the drug, making it an effective treatment for chronic constipation.[1][2] Furthermore, the neuroprotective effects of this compound, mediated by the inhibition of apoptotic pathways, suggest a potential for this drug in a broader range of gastrointestinal disorders characterized by neuronal damage.[3] The detailed understanding of these mechanisms, supported by quantitative pharmacological data and robust experimental methodologies, provides a solid foundation for further research and the development of novel therapies targeting the enteric nervous system.
References
- 1. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 2. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts neuroprotection in human enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of this compound, a novel enterokinetic agent, on isolated atrial myocytes from patients treated with beta-adrenoceptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The facilitating effect of this compound on cholinergic neurotransmission in pig gastric circular muscle is regulated by phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Prucalopride's Affinity for 5-HT4 Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a key therapeutic agent for chronic idiopathic constipation.[1][2][3][4] Its efficacy and favorable safety profile are largely attributed to its high selectivity for the 5-HT4 receptor, minimizing off-target effects that plagued earlier, non-selective 5-HT4 agonists.[1][2][3][5] This technical guide provides an in-depth analysis of this compound's selectivity for 5-HT4 receptor subtypes, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Quantitative Selectivity Profile
This compound demonstrates high affinity for multiple 5-HT4 receptor splice variants. The following tables summarize its binding affinity (pKi), potency (pEC50), and intrinsic activity at various human 5-HT4 receptor isoforms, as well as its selectivity over other receptor types.
Table 1: this compound Affinity and Activity at Human 5-HT4 Receptor Splice Variants
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Intrinsic Activity (vs. 5-HT) |
| 5-HT4a | 8.6 | 7.2 | 0.82 (partial agonist) |
| 5-HT4b | 8.1 | 7.3 | 0.86 (partial agonist) |
| 5-HT4g | 7.4 | 8.0 | Full agonist |
| 5-HT4i | 7.8 | 7.2 | 0.78 (partial agonist) |
Data compiled from a study by Beke et al. (2005).[6]
Table 2: this compound Selectivity Profile Against Other Receptors
| Receptor/Channel | Binding Affinity (pKi) | Fold Selectivity for 5-HT4a |
| Dopamine D4 (human) | 5.63 | >290-fold |
| 5-HT3 (mouse) | 5.41 | >290-fold |
| σ1 (human) | 5.43 | >290-fold |
| hERG channel | Low affinity (no significant inhibition at therapeutic concentrations) | - |
Selectivity data is based on a comparison with the pKi value for the 5-HT4a receptor isoform.[7]
Signaling Pathway and Experimental Workflow
To understand the functional consequences of this compound's receptor engagement, it is crucial to visualize the downstream signaling cascade and the experimental procedures used to quantify its activity.
5-HT4 Receptor Signaling Cascade
Activation of the 5-HT4 receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade, primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of 5-HT4 receptor stimulation, such as enhanced acetylcholine (B1216132) release from enteric neurons, promoting gastrointestinal motility.[1]
References
- 1. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Role of this compound, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. astrahealthcareltd.com [astrahealthcareltd.com]
- 5. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Prucalopride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of prucalopride, a selective, high-affinity 5-HT4 receptor agonist. The information presented herein is curated from a variety of preclinical studies conducted in key animal models, offering valuable insights for researchers and professionals involved in drug development and gastrointestinal pharmacology.
Executive Summary
This compound is a prokinetic agent that enhances gastrointestinal motility. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is fundamental to predicting its pharmacokinetic behavior in humans. This document summarizes key pharmacokinetic parameters in rats, and discusses available data for dogs and rabbits. It also details the experimental methodologies employed in these studies and visualizes the underlying signaling pathway and experimental workflows.
Pharmacokinetic Data in Preclinical Species
The following tables summarize the available quantitative pharmacokinetic data for this compound in various preclinical models. A notable data gap exists for comprehensive pharmacokinetic parameters in dogs and rabbits, despite qualitative evidence suggesting high bioavailability in dogs.
Table 1: Oral Pharmacokinetics of this compound in Male Sprague-Dawley Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| 1.0 | 21.71 ± 4.28 | 1.0 | 59.30 ± 9.43 | 18.21 ± 0.69 | Data Not Available |
| Data from a study determining this compound in rat plasma and tissues by UPLC-MS/MS.[1] |
Table 2: Oral and Intravenous Pharmacokinetics of this compound in Dogs
| Route of Administration | Dose | Cmax | Tmax | AUC | t½ | Bioavailability (%) |
| Oral | Various | Data Not Available | Data Not Available | Data Not Available | Data Not Available | High (inferred)[2][3] |
| Intravenous | Various | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Qualitative data suggests high bioavailability as oral and intravenous doses were found to be equipotent in stimulating giant migrating contractions.[3][4] |
Table 3: Oral and Intravenous Pharmacokinetics of this compound in Rabbits
| Route of Administration | Dose | Cmax | Tmax | AUC | t½ | Bioavailability (%) |
| Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Specific pharmacokinetic data for this compound in rabbits is not readily available in the public domain. |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the preclinical pharmacokinetic evaluation of this compound.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used.
-
Dogs: Beagle dogs are a frequently used non-rodent species.[5]
-
Rabbits: New Zealand White rabbits have been used in pharmacodynamic studies of this compound.[6]
Drug Administration
-
Oral Administration (Rats): this compound is typically administered via oral gavage. The drug is often dissolved in a suitable vehicle, such as sterile water.
-
Oral Administration (Dogs): Oral administration in dogs can be achieved through gelatin capsules or by oral gavage.[5]
-
Intravenous Administration: For bioavailability studies, this compound is administered intravenously, typically into a major vein such as the jugular or cephalic vein. The solution is administered as a bolus or a short infusion.
Blood Sample Collection
-
Rats: Blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or via cardiac puncture under anesthesia for terminal samples.
-
Dogs: Blood samples are typically collected from the jugular or cephalic vein.[7] For serial sampling, an indwelling catheter may be placed.
-
Rabbits: The marginal ear vein is a common site for blood collection in rabbits. For frequent sampling, an indwelling catheter can be utilized.
A typical blood sampling schedule for a pharmacokinetic study would involve collections at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[8]
Plasma Preparation and Storage
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
The tubes are then centrifuged to separate the plasma.
-
The resulting plasma supernatant is carefully transferred to clean tubes.
-
Plasma samples are stored frozen at -20°C or -80°C until analysis to ensure stability of the analyte.[8]
Bioanalytical Method for this compound Quantification
A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is the standard for quantifying this compound in plasma samples.[1]
-
Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma. This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample, followed by centrifugation to pellet the precipitated proteins.
-
Chromatography: The supernatant is then injected into the UHPLC system. Separation is achieved on a C18 analytical column using a gradient mobile phase, often consisting of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for this compound are monitored for quantification.
Visualizations: Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: 5-HT4 Receptor Signaling
This compound exerts its prokinetic effects by acting as a selective agonist at 5-HT4 receptors located on enteric neurons. The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to enhanced gastrointestinal motility.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of this compound.
Conclusion
This technical guide provides a summary of the available preclinical pharmacokinetic data for this compound, with a focus on rats, dogs, and rabbits. While quantitative data for rats is available, there is a clear need for more detailed pharmacokinetic studies in dogs and rabbits to provide a more complete preclinical profile and to confirm the high bioavailability suggested by pharmacodynamic data. The detailed experimental protocols and workflow diagrams presented here offer a practical guide for researchers designing and conducting future preclinical evaluations of this compound and other 5-HT4 receptor agonists.
References
- 1. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of this compound in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Gastrointestinal Motility Disorders of Dogs and Cats - WSAVA2005 - VIN [vin.com]
- 4. Effects of the enterokinetic this compound (R093877) on colonic motility in fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonclinical Cardiovascular Studies of this compound, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Off-target effects of Prucalopride at high concentrations
An In-depth Technical Guide to the Off-Target Effects of Prucalopride at High Concentrations
Introduction
This compound is a high-affinity, selective serotonin (B10506) type 4 (5-HT₄) receptor agonist developed for the treatment of chronic idiopathic constipation (CIC).[1][2] Its therapeutic action is primarily mediated by the activation of 5-HT₄ receptors in the gastrointestinal tract, which enhances colonic peristalsis and increases bowel motility.[3] Unlike previous generations of 5-HT₄ agonists, such as cisapride (B12094) and tegaserod, this compound was designed for high selectivity to minimize the potential for off-target effects, particularly adverse cardiovascular events that led to the withdrawal of earlier drugs.[4][5]
This technical guide provides a comprehensive overview of the off-target pharmacology of this compound, focusing on its effects at supratherapeutic or high concentrations. It consolidates quantitative data on receptor binding and functional inhibition, details the experimental protocols used for these assessments, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.
Off-Target Binding Profile
While this compound is highly selective, in vitro studies have demonstrated weak interactions with other receptors and channels at concentrations significantly exceeding those achieved in clinical practice. The binding affinity of this compound for its primary target, the 5-HT₄ receptor, is at least 150-fold higher than for any other receptor studied.[3][6][7]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Kᵢ) of this compound for its target 5-HT₄ receptors and various off-target sites identified at high concentrations.
| Receptor/Site | Species | Binding Affinity (Kᵢ) | Fold Selectivity vs. 5-HT₄ₐ | Reference(s) |
| Primary Target | ||||
| 5-HT₄ₐ | Human | 2.5 nM | 1x | [7] |
| 5-HT₄ₑ | Human | 8.0 nM | 3.2x | [7][8] |
| Off-Target Sites | ||||
| Dopamine (B1211576) D₄ | Human | 1.6 - 2.4 µM | ~640x - 960x | [7] |
| 5-HT₂ₑ | Human | 2.2 µM | ~880x | [7] |
| 5-HT₃ | Mouse | 3.5 - 3.8 µM | ~1400x - 1520x | [7] |
| Dopamine D₂ | Rat | Antagonism observed at doses >5 mg/kg in vivo | N/A | [9] |
Kᵢ: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
Figure 1: this compound Receptor Selectivity.
Pharmacological Effects at Supratherapeutic Concentrations
At high concentrations, this compound's interaction with off-target sites can lead to measurable pharmacological effects, primarily related to the cardiovascular system (hERG channel) and dopaminergic pathways.
Cardiovascular Effects: hERG Potassium Channel Interaction
Interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern for many drugs, as inhibition can prolong the QT interval and increase the risk of life-threatening arrhythmias.[10][11] Extensive nonclinical and clinical studies have demonstrated that this compound has a very low affinity for the hERG channel.
| Compound | IC₅₀ for hERG Inhibition | Therapeutic Cₘₐₓ | Safety Margin (IC₅₀ / Cₘₐₓ) | Reference(s) |
| This compound | 4.1 - 22 µM | ~20 nM | >200x - 1100x | [3][6][11][12] |
| Cisapride | 0.24 µM | ~26 nM | <10x | [12][13] |
IC₅₀: Half-maximal inhibitory concentration. Cₘₐₓ: Maximum plasma concentration at therapeutic doses.
This compound inhibits the hERG channel in a concentration-dependent manner, but only at levels that are orders of magnitude higher than therapeutic plasma concentrations.[6][11] In a thorough QT study in healthy volunteers, this compound at both therapeutic (2 mg) and supratherapeutic (10 mg) doses did not induce any clinically significant effects on cardiac repolarization or QT interval prolongation.[13]
Dopamine D₂ Receptor Antagonism
In non-clinical studies, specifically in rats, very high doses of this compound (>5 mg/kg) were found to induce hyperprolactinemia.[9] This effect is attributed to an antagonistic action at the dopamine D₂ receptor, as D₂ receptor activation normally inhibits prolactin release from the pituitary gland.[9][14] This effect is not considered clinically relevant for humans at the recommended therapeutic dose of 2 mg daily.
Figure 2: Dopamine D₂ Receptor Signaling.
Experimental Protocols
The characterization of this compound's off-target effects relies on established in vitro pharmacological assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for various receptors (e.g., 5-HT subtypes, dopamine receptors).
-
Methodology:
-
Preparation: Cell membranes expressing the receptor of interest are prepared from transfected cell lines or specific tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) is incubated with the membrane preparation.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound). This compound competes with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
hERG Channel Electrophysiology (Whole-Cell Patch-Clamp)
This is the gold-standard method for assessing a drug's potential to inhibit the hERG potassium channel.[11]
-
Objective: To measure the effect of this compound on the electrical current flowing through hERG channels.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the gene encoding the hERG channel.[11]
-
Cell Preparation: A single transfected cell is isolated for recording.
-
Patch-Clamp: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is controlled (clamped) by the patch-clamp amplifier. A specific voltage protocol is applied to elicit hERG channel currents. This typically involves a depolarizing pulse to open and then inactivate the channels, followed by a repolarizing step where the characteristic "tail current" is measured.
-
Drug Application: After obtaining a stable baseline recording, this compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition: The hERG current is recorded before, during, and after drug application. The percentage of current inhibition at each concentration is calculated.
-
Analysis: A concentration-response curve is plotted to determine the IC₅₀ value for hERG channel block.
-
Figure 3: hERG Channel Assay Workflow.
Conclusion
This compound demonstrates a high degree of selectivity for the 5-HT₄ receptor, which underpins its favorable safety profile compared to earlier, non-selective prokinetic agents.[4][15] While in vitro and non-clinical studies have identified interactions with off-target sites such as the hERG channel and dopamine D₂ receptors, these effects only occur at concentrations that are several hundred to over a thousand times higher than the maximum therapeutic plasma levels observed in humans.[6] The comprehensive cardiovascular safety data from non-clinical studies, dedicated clinical QT trials, and large-scale observational studies have not raised concerns regarding the impact of this compound treatment on cardiovascular parameters at approved doses.[5][16] Therefore, the potential for clinically relevant off-target effects of this compound at its recommended therapeutic dose is considered to be low.
References
- 1. Clinical Efficacy and Safety Profile of this compound in Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves Bowel Function and Colonic Transit Time in Patients With Chronic Constipation: An Integrated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review of the Cardiovascular Safety of this compound in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DailyMed - this compound tablet, film coated [dailymed.nlm.nih.gov]
- 7. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. docetp.mpa.se [docetp.mpa.se]
- 10. Efficacy and Safety of this compound in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The action of the novel gastrointestinal prokinetic this compound on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of the cardiac safety of this compound in healthy volunteers: a randomized, double-blind, placebo- and positive-controlled thorough QT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.tocris.com [resources.tocris.com]
- 15. An update on this compound in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonclinical Cardiovascular Studies of this compound, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Prucalopride and the Gut Microbiome: A Technical Guide for Researchers
Executive Summary
Prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is an established prokinetic agent for the treatment of chronic idiopathic constipation. Its mechanism of action centers on the stimulation of colonic peristalsis, leading to improved bowel function. While the clinical efficacy and safety of this compound are well-documented, its impact on the complex ecosystem of the gut microbiome is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the gut microbiome, targeted at researchers, scientists, and drug development professionals. The available data, primarily from preclinical models, suggests a potential for this compound to modulate the composition of the gut microbiota. This document summarizes the existing quantitative data, details relevant experimental protocols, and outlines the key signaling pathways involved. It also provides a roadmap for future research to elucidate the intricate interplay between this compound and the gut microbiome in a clinical context.
Introduction
The human gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, including metabolism, immunity, and even neurotransmission. Alterations in the gut microbial composition, termed dysbiosis, have been implicated in a range of gastrointestinal and systemic disorders. This compound, by altering the gut environment through its prokinetic effects, may indirectly influence the microbial landscape. Understanding this interaction is crucial for a holistic comprehension of the drug's therapeutic effects and for identifying potential biomarkers for treatment response.
This compound's Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its prokinetic effects by selectively agonizing the 5-HT4 receptors located on enteric neurons.[1][2][3][4] This interaction triggers a signaling cascade that ultimately enhances colonic motility.
References
The Journey of a Prokinetic Agent: A Technical Guide to the Discovery and Synthesis of Prucalopride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride, marketed under brand names such as Resolor and Motegrity, is a significant advancement in the management of chronic idiopathic constipation (CIC). It functions as a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist, a mechanism that distinguishes it from previous prokinetic agents and contributes to its favorable safety profile. This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships of this compound and its analogs, offering valuable insights for researchers and professionals in the field of drug development.
Discovery and Development
This compound, a dihydro-benzofuran-carboxamide derivative, was developed to address the need for a gastrointestinal prokinetic agent with high selectivity for the 5-HT₄ receptor. Earlier 5-HT₄ receptor agonists, such as cisapride (B12094) and tegaserod, were withdrawn or restricted due to off-target effects, particularly cardiovascular risks associated with interactions with other receptors and channels. This compound's development focused on achieving high selectivity to minimize such adverse effects. It was approved for medical use in the European Union in 2009 and in the United States in 2018.
Mechanism of Action: 5-HT₄ Receptor Signaling
This compound exerts its prokinetic effects by selectively binding to and activating 5-HT₄ receptors located on enteric neurons. This activation stimulates peristalsis and colonic mass movements, thereby normalizing bowel function. The signaling pathway initiated by 5-HT₄ receptor activation is primarily mediated by the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which is believed to play a crucial role in the downstream effects on neuronal excitability and neurotransmitter release.
Methodological & Application
Application Note: Quantification of Prucalopride in Human Plasma using High-Performance Liquid Chromatography (HPLC)
This document provides a detailed protocol for the quantification of prucalopride in human plasma. The primary method detailed is a highly sensitive and robust Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS), which is ideal for pharmacokinetic studies due to its low limit of quantification.[1][2][3] Additionally, alternative HPLC-UV methods are summarized for comparison.
Introduction
This compound is a selective, high-affinity serotonin (B10506) (5-HT4) receptor agonist that promotes gut motility and is used to treat chronic constipation.[4][5] Accurate measurement of this compound concentrations in plasma is essential for conducting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[4][6] This note describes validated bioanalytical methods for its quantification.
Data Presentation: Comparison of Analytical Methods
Several methods have been established for this compound quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity, while HPLC with Ultraviolet (UV) detection provides a more accessible alternative. The key parameters of various published methods are summarized below.
| Parameter | Method 1: UHPLC-MS/MS[1][2][3] | Method 2: LC-MS/MS[7] | Method 3: HPLC-UV[6][8] |
| Column | Waters ACQUITY HSS C18 (2.1x50 mm, 1.8µm) | Kromasil C18 | BDS Hypersil C8 (250x4.6 mm, 5µ) |
| Mobile Phase | Acetonitrile (B52724) / Water with 0.1% Formic Acid (Gradient) | Methanol (B129727) / 5mM Ammonium Formate with 0.1% Formic Acid (80:20) | Methanol / 0.1% Formic Acid (80:20) |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Internal Standard | Carbamazepine (B1668303) | This compound-13CD3 | Not specified |
| Detection | ESI+ MRM (m/z 367.99→195.89) | ESI+ MRM (m/z 368.0→196.0) | UV at 276 nm |
| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 12 ng/mL | 50 - 500 ng/mL |
| LLOQ | 0.1 ng/mL | 0.05 ng/mL | 50 ng/mL |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Recovery | ~90-110% | ~90% | Not specified |
Experimental Protocol: UHPLC-MS/MS Method
This section details the protocol for the highly sensitive UHPLC-MS/MS method (Method 1) for quantifying this compound in plasma.[1][2]
Materials and Reagents
-
This compound reference standard
-
Carbamazepine (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (reagent grade)
-
Human plasma with anticoagulant (e.g., heparin)
-
Deionized water
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQD).[1][2][3]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and carbamazepine (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working solutions for the calibration curve (e.g., concentrations ranging from 1 to 1000 ng/mL).
-
IS Working Solution: Dilute the carbamazepine stock solution with methanol to a final concentration of 50 ng/mL.
-
Calibration Standards and QC Samples: Prepare calibration standards (e.g., 0.1, 0.2, 5, 10, 50, 100 ng/mL) and QC samples (low, mid, high concentrations) by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL Carbamazepine) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
UHPLC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC HSS C18 (2.1mm x 50mm, 1.8µm).[1][2][3]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A suitable gradient should be optimized to ensure separation from matrix components.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer:
Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression model.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Method Validation Summary
-
Linearity: The method demonstrates excellent linearity within the range of 0.1-100 ng/mL, with a correlation coefficient (r) > 0.99.[1][2]
-
Precision and Accuracy: Intra- and inter-day precision values are typically ≤7.8%, with accuracies ranging from -3.0% to 8.5%.[1][2]
-
Recovery: Extraction recovery for this compound is consistently between 90.0% and 110.0%.[1][2]
-
Matrix Effect: The method shows acceptable and minimal matrix effects.[1][2]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for this compound quantification in plasma.
Caption: Workflow for this compound Quantification in Plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of this compound in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution study of this compound in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 6. jchr.org [jchr.org]
- 7. Development and Validation of a Bioanalytical Method for Estimation of this compound in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 8. jchr.org [jchr.org]
Application Notes and Protocols for Developing a Stable Cell Line Expressing 5-HT4 Receptors for Prucalopride Screening
Introduction
The serotonin (B10506) 4 (5-HT4) receptor, a Gs protein-coupled receptor (GPCR), is a key target in drug discovery for gastrointestinal motility disorders. Prucalopride, a high-affinity, selective 5-HT4 receptor agonist, is an approved treatment for chronic idiopathic constipation.[1][2] Its mechanism of action involves stimulating the 5-HT4 receptors in the gastrointestinal tract, which enhances peristalsis.[1][3] To facilitate the screening and development of novel 5-HT4 receptor agonists like this compound, a robust and reliable cell-based assay system is essential. This document provides detailed protocols for the development of a stable cell line expressing the human 5-HT4 receptor and its subsequent use in functional screening assays.
The generation of a stable cell line, which has integrated the 5-HT4 receptor gene into its genome, ensures consistent and reproducible receptor expression over multiple passages.[4][5] This is a significant advantage over transient transfection methods for large-scale screening campaigns.[5] This application note details the necessary steps from vector selection and transfection to clonal selection and functional characterization of the stable cell line. The primary host cell lines discussed are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, both of which are widely used for their high transfection efficiency and robust growth characteristics.[6][7]
Signaling Pathways of the 5-HT4 Receptor
The 5-HT4 receptor primarily signals through the Gαs protein pathway. Upon agonist binding, such as this compound, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] This increase in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in a cellular response. Additionally, there is evidence for a G-protein-independent signaling pathway involving the activation of Src tyrosine kinase.[4]
References
- 1. biocompare.com [biocompare.com]
- 2. Role of this compound, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16959 [pdspdb.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. stemcell.com [stemcell.com]
- 8. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Prucalopride in Rodent Models of Constipation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prucalopride is a selective, high-affinity serotonin (B10506) 5-HT4 receptor agonist that enhances gastrointestinal motility.[1][2] It is an effective prokinetic agent for the treatment of chronic idiopathic constipation.[1] These application notes provide detailed protocols for in vivo experimental designs to test the efficacy of this compound in rodent models of constipation, a critical step in preclinical drug development.
Mechanism of Action: 5-HT4 Receptor Signaling
This compound selectively binds to and stimulates 5-HT4 receptors located on presynaptic cholinergic enteric neurons in the gastrointestinal tract.[3] This activation promotes the release of acetylcholine, which in turn stimulates smooth muscle contractions (peristalsis) and suppresses the resistance to propulsion by relaxing circular smooth muscles.[2][3] This coordinated action accelerates gastrointestinal transit and facilitates bowel movements.
Experimental Protocols
Loperamide-Induced Constipation Model in Mice or Rats
Loperamide (B1203769), a peripherally acting µ-opioid receptor agonist, is commonly used to induce constipation in rodents by inhibiting intestinal motility and fluid secretion.[4][5][6]
Materials:
-
This compound
-
Loperamide hydrochloride
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for Loperamide (e.g., 0.9% saline)
-
Rodents (e.g., Sprague-Dawley rats or ICR mice)
-
Oral gavage needles
-
Subcutaneous injection needles and syringes
-
Metabolic cages
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Induction of Constipation:
-
Grouping and Treatment:
-
Divide the animals into the following groups (n=6-10 per group):
-
Normal Control: Receive vehicle for both loperamide and this compound.
-
Model Control (Constipated): Receive loperamide and the vehicle for this compound.
-
This compound Treatment Group(s): Receive loperamide and various doses of this compound (e.g., 1, 2, 5 mg/kg).
-
Positive Control (Optional): Receive loperamide and a standard laxative (e.g., cisapride).
-
-
-
Drug Administration:
-
Administer this compound or its vehicle orally via gavage.
-
The timing of this compound administration can be either prophylactic (before loperamide) or therapeutic (after constipation is established).
-
-
Efficacy Assessment:
-
Conduct efficacy assessments as detailed in the subsequent protocols.
-
Gastrointestinal Transit Time (Charcoal Meal Assay)
This assay measures the rate of transit of a non-absorbable marker through the gastrointestinal tract.[7]
Protocol:
-
Fasting: Fast the animals for a specified period (e.g., 6-12 hours) with free access to water before the assay.[4]
-
Drug Administration: Administer the final dose of this compound or vehicle 30-60 minutes before the charcoal meal.
-
Charcoal Meal Administration: Administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally to each animal.
-
Euthanasia and Measurement:
-
After a set time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
-
Calculation:
-
Gastrointestinal Transit Rate (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100.
-
Fecal Pellet Output
This method quantifies the number and weight of fecal pellets excreted over a specific period.
Protocol:
-
Housing: Place individual animals in metabolic cages to allow for the collection of fecal pellets.[4]
-
Collection Period: After drug administration, collect all fecal pellets excreted by each animal over a defined period (e.g., 6-24 hours).[4]
-
Measurements:
-
Fecal Number: Count the total number of pellets.
-
Fecal Wet Weight: Weigh the collected pellets.
-
Fecal Dry Weight (Optional): Dry the pellets in an oven and re-weigh to determine water content.
-
Colonic Transit Time (Bead Expulsion Test)
This assay measures the time taken for a solid object to be expelled from the distal colon.
Protocol:
-
Bead Insertion: Gently insert a small glass bead (e.g., 3 mm diameter) into the distal colon of the mouse, approximately 2 cm from the anus.
-
Observation: Place the animal in a clean cage and observe for the expulsion of the bead.
-
Time Recording: Record the time taken for the bead to be expelled. A cut-off time (e.g., 30-60 minutes) should be set.[8]
Data Presentation
The following tables summarize representative quantitative data from studies evaluating this compound's efficacy.
Table 1: Effect of this compound on Gastrointestinal Propulsion Rate in Fasted Rats [7][9][10]
| Treatment Group | Dose (mg/kg, i.v.) | 2 hours after injection (%) | 4 hours after injection (%) |
| Control (Saline) | - | 70.5 ± 9.2 | 86.8 ± 2.6 |
| This compound | 1 | 83.2 ± 5.5 | 91.2 ± 2.2 |
| This compound | 2 | 81.7 ± 8.5 | 91.3 ± 3.9 |
| Cisapride | 1 | 75.4 ± 5.9 | 88.6 ± 3.5 |
*Data are presented as mean ± SD. *P < 0.01 compared to the control group.
Table 2: Effect of this compound on Colonic Transit Time in a Diabetic Rat Model [11][12]
| Treatment Group | Dose (µg/kg) | Colonic Transit Time (minutes) |
| Control | - | 125.3 ± 15.2 |
| Diabetic Model (DM) | - | 210.5 ± 20.8 |
| DM + this compound | 5 | 185.7 ± 18.5 |
| DM + this compound | 10 | 140.1 ± 16.3* |
*Data are presented as mean ± SD. *P < 0.05 compared to the DM group.
These protocols provide a robust framework for the in vivo evaluation of this compound's efficacy in rodent models of constipation. The loperamide-induced constipation model, coupled with assessments of gastrointestinal transit, fecal output, and colonic transit time, allows for a comprehensive preclinical characterization of this compound's prokinetic effects. The provided data tables and signaling pathway diagram offer a clear summary of the expected outcomes and mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for drug development programs.
References
- 1. astrahealthcareltd.com [astrahealthcareltd.com]
- 2. droracle.ai [droracle.ai]
- 3. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Effect of enterokinetic this compound on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of enterokinetic this compound on intestinal motility in fast rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound might improve intestinal motility by promoting the r...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Prucalopride Affinity Studies Using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist.[1][2] Understanding its binding characteristics is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor due to their robustness and sensitivity.[3] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity (Ki) of this compound for the human 5-HT₄ receptor.
5-HT₄ Receptor Signaling Pathway
Activation of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. Additionally, there is evidence for a G-protein independent signaling pathway where the 5-HT₄ receptor can directly activate Src tyrosine kinase, leading to the activation of the ERK pathway.
Data Presentation: this compound Binding Affinity
The following tables summarize the binding affinity (Ki) of this compound for the human 5-HT₄ receptor and its selectivity over other serotonin and dopaminergic receptors.
Table 1: this compound Affinity for Human 5-HT₄ Receptor Isoforms
| Receptor Isoform | Ki (nM) | pKi | Reference(s) |
| 5-HT₄ₐ | 2.5 | 8.60 | [2][4] |
| 5-HT₄♭ | 8.0 | 8.10 | [2][4] |
Table 2: Selectivity Profile of this compound
| Receptor | Species | Ki (nM) | Fold Selectivity vs. 5-HT₄ₐ | Reference(s) |
| 5-HT₃ | Mouse | 3,500 - 3,800 | ~1400 - 1520 | [4] |
| 5-HT₂ₒ | Human | 2,200 | 880 | [4] |
| D₄ | Human | 1,600 - 2,400 | ~640 - 960 | [4] |
| Other 5-HT Receptors | - | >10,000 | >4000 | [2] |
Experimental Protocols
Preparation of Cell Membranes Expressing 5-HT₄ Receptors
This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
Materials:
-
Cell pellet from cultured cells expressing 5-HT₄ receptors.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.[5]
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[7][8]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in Storage Buffer.[5]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.[6][8]
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound for the 5-HT₄ receptor using the radiolabeled antagonist [³H]-GR113808.[9]
Materials:
-
5-HT₄ receptor-expressing cell membranes.
-
Radioligand: [³H]-GR113808.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
This compound stock solution and serial dilutions.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₄ antagonist (e.g., 10 µM GR113808).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7][8]
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Experimental Workflow Diagram
References
- 1. Radiosynthesis and preclinical evaluation of [11C]this compound as a potential agonist PET ligand for the 5-HT4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Scintigraphic Measurement of Colonic Transit Following Prucalopride Administration
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the methodology and application of scintigraphy for measuring colonic transit time, specifically in the context of evaluating the pharmacodynamic effects of Prucalopride.
Introduction
Scintigraphy is a validated, non-invasive nuclear medicine technique used to quantitatively assess gastrointestinal transit.[1] It is considered a gold standard for measuring colonic transit due to its physiological nature, allowing the tracking of intraluminal contents.[2] This method is particularly valuable in the evaluation of prokinetic agents such as this compound, a selective high-affinity 5-hydroxytryptamine (5-HT4) receptor agonist.[3][4] this compound enhances colonic motility by stimulating 5-HT4 receptors in the gastrointestinal tract, which in turn promotes the release of acetylcholine (B1216132) and increases colonic peristalsis.[5] These application notes provide detailed protocols for performing scintigraphic colonic transit studies to assess the efficacy of this compound in accelerating colonic transit.
This compound's Mechanism of Action
This compound is a gastrointestinal prokinetic agent that selectively targets and activates 5-HT4 receptors.[5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The subsequent signaling cascade results in enhanced acetylcholine release from enteric neurons.[5] Acetylcholine acts on muscarinic receptors on smooth muscle cells, promoting high-amplitude propagating contractions in the colon, which accelerates transit and facilitates bowel movements.[5]
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for accurate and reproducible results.
-
Medication Washout: Discontinue all medications that may affect gastrointestinal motility for 48-72 hours prior to and during the study. This includes opioids, anticholinergics, and other prokinetic agents, unless the study aims to evaluate their effects.[6] Laxatives should also be withheld.[6]
-
Diet: Patients should consume a normal diet for two days preceding the test and throughout the 4-day imaging period.[6]
-
Fasting: An overnight fast of at least 8 hours is required before the administration of the radiopharmaceutical.[6]
-
Contraindications: Exclude patients with anatomical or structural causes for abnormal transit, such as tumors or strictures, through appropriate imaging or endoscopy.[2]
Radiopharmaceutical Preparation and Administration
The choice of radiopharmaceutical is critical for long-duration imaging.
-
Radiopharmaceutical: 111In-diethylenetriaminepentaacetic acid (111In-DTPA) is commonly used due to its non-absorbable nature and a half-life of 2.8 days, which is suitable for multi-day imaging.[2] 67Ga-citrate (half-life of 3.2 days) is a viable and often more cost-effective alternative.[2][7]
-
Administration Method 1 (Liquid/Solid Meal):
-
Administration Method 2 (Delayed-Release Capsule):
-
Prepare a delayed-release capsule containing 111In-labeled activated charcoal particles.[8][9]
-
The capsule is coated with a pH-sensitive methacrylate (B99206) resin, designed to dissolve in the alkaline environment of the terminal ileum.[2][8]
-
The patient ingests the capsule with a glass of water.
-
Scintigraphic Imaging
-
Imaging Schedule: Acquire anterior and posterior abdominal images at 24, 48, and 72 hours post-ingestion.[2][6] Additional earlier imaging points (e.g., 4 and 8 hours) can provide more detailed information on proximal colonic transit.[3][4]
-
Image Acquisition:
-
Use a large field-of-view gamma camera.
-
Place a 57Co marker on the iliac crest for consistent image alignment.[6]
-
Acquire images for a sufficient duration (e.g., 4 minutes per frame) to obtain adequate counts.[6]
-
The patient's position (supine or standing) should be consistent across all imaging sessions.[6]
-
Data Analysis: Geometric Center (GC)
The geometric center is a quantitative measure of the progression of the radiotracer through the colon.[2][6]
-
Region of Interest (ROI) Definition: The colon is divided into several anatomical regions. A common method uses seven regions:
-
Count Measurement:
-
GC Calculation: The geometric center is calculated using the following formula: GC(t) = Σ (Fraction of total counts in region * i) / Total colonic counts Where 'i' is the numerical value of the colonic region.[8][10]
Data Presentation
Quantitative data from studies evaluating this compound's effect on colonic transit should be summarized for clear comparison.
Table 1: Effect of this compound on Colonic Transit Time (CTT) in Patients with Chronic Constipation
| Treatment Group | Number of Patients (n) | Mean Change in CTT (hours) | 95% Confidence Interval |
| Placebo | 112 | +0.5 | -4.5 to 5.5 |
| This compound 2 mg | 98 | -12.0 | -18.9 to -5.1 |
| This compound 4 mg | 70 | -13.9 | -20.5 to -7.4 |
Data derived from an integrated analysis of three randomized, placebo-controlled trials. CTT was measured using radio-opaque markers.[11][12]
Table 2: Effect of this compound on Colonic Geometric Center (GC) in Healthy Volunteers
| Treatment Group | GC at 4 hours | GC at 8 hours | GC at 24 hours | GC at 48 hours |
| Placebo | ~1.3 | ~1.8 | ~3.0 | ~4.5 |
| This compound 0.5 mg | ~1.8 | ~2.5 | ~4.0 | ~5.5 |
| This compound 1.0 mg | ~1.5 | ~2.2 | ~3.8 | ~5.2 |
| This compound 2.0 mg | ~1.9 | ~2.8 | ~4.2 | ~5.8 |
| This compound 4.0 mg | ~1.7 | ~2.4 | ~4.1 | ~5.6* |
*p<0.05 vs. placebo. Values are approximate, based on graphical data from the referenced study.[3][4]
Interpretation of Results
-
Accelerated Transit: An increase in the geometric center value at each time point compared to baseline or placebo indicates accelerated colonic transit.[3] this compound has been shown to significantly accelerate overall colonic transit at 4, 8, 24, and 48 hours.[3][4]
-
Regional Effects: this compound appears to stimulate proximal colonic emptying, which contributes to the overall acceleration of colonic transit.[3][4]
-
Clinical Correlation: A reduction in colonic transit time is associated with an improvement in symptoms of chronic constipation, such as bloating and straining.[11]
Conclusion
Scintigraphic measurement of colonic transit is a robust and quantitative method for assessing the pharmacodynamic effects of this compound. The detailed protocols and data analysis techniques outlined in these notes provide a standardized approach for researchers and drug development professionals. The use of the geometric center allows for a sensitive evaluation of changes in colonic motility, demonstrating this compound's efficacy in accelerating colonic transit in both healthy individuals and patients with chronic constipation.
References
- 1. Colonic Transit Study | Nuclear Medicine | Mandurah | Bunbury [apexradiology.com.au]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, this compound, in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, this compound, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. brieflands.com [brieflands.com]
- 8. Use of geometric center and parametric images in scintigraphic colonic transit studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for preparing radioactive capsules in colon transit study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves bowel function and colonic transit time in patients with chronic constipation: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Prucalopride in Organoid Models of Intestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a potent prokinetic agent clinically effective in the treatment of chronic idiopathic constipation.[1][2] Its mechanism of action involves the stimulation of 5-HT4 receptors on enteric neurons, leading to enhanced acetylcholine (B1216132) release and subsequent stimulation of peristalsis and colonic motility.[3][4][5] Intestinal organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model to study gut physiology and disease, including motility.[6][7] The application of this compound in intestinal organoid models, particularly those co-cultured with enteric neurons or "gut contractile organoids" containing smooth muscle cells and interstitial cells of Cajal, offers a novel platform to investigate its precise effects on the cellular and functional aspects of intestinal contractility.[8][9][10]
These advanced organoid models recapitulate key elements of the gut's neuromuscular machinery, providing a unique opportunity to dissect the signaling pathways modulated by this compound in a human-relevant context. By utilizing techniques such as video microscopy for contraction analysis and calcium imaging, researchers can quantify the effects of this compound on organoid motility.[8][9][11] This approach allows for a detailed understanding of how 5-HT4 receptor activation translates into coordinated contractile activity, offering valuable insights for drug discovery and development in the field of gastrointestinal motility disorders. Furthermore, studies on serotonin homeostasis in intestinal organoids can provide a deeper understanding of the functional consequences of modulating this critical signaling pathway.[12][13] Recent advancements have also demonstrated the potential of this compound in promoting the regeneration of the enteric nervous system in animal models, a hypothesis that can be further explored using enteric nervous system-intestinal organoid co-culture models.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound from clinical and preclinical studies. While specific data from this compound studies on intestinal organoids is emerging, these values provide a benchmark for expected outcomes in organoid-based assays.
Table 1: Effect of this compound on Colonic Transit Time (CTT) in Patients with Chronic Constipation [2][14]
| Treatment Group | Baseline CTT (hours) | Change in CTT from Baseline (hours) |
| Placebo | 65.0 | +0.5 |
| This compound (2 mg) | 65.0 | -12.0 |
| This compound (4 mg) | Not Reported | -13.9 |
Table 2: Effect of this compound on High-Amplitude Propagating Contractions (HAPCs) in Patients with Chronic Constipation [15][16]
| Treatment Group | Mean Number of HAPCs in 12 hours |
| Polyethylene Glycol 3350 (PEG3350) | 2.9 ± 2.06 |
| This compound (2 mg) | 8.7 ± 2.06 |
Table 3: Neuroprotective Effect of this compound on Human Enteric Neurons [17]
| Treatment Condition | Neuronal Survival (%) |
| Control (H₂O₂ exposure) | 33.3 ± 0.1 |
| This compound (1 nM) + H₂O₂ | 73.5 ± 0.1 |
| This compound + GR113808 (5-HT4 antagonist) + H₂O₂ | 23.3 ± 0.1 |
Signaling Pathway
The binding of this compound to the 5-HT4 receptor on enteric neurons initiates a signaling cascade that leads to increased intestinal motility.
Experimental Protocols
Protocol 1: Culture of Human Intestinal Organoids
This protocol is adapted from established methods for generating and maintaining human intestinal organoids.
Materials:
-
Human intestinal crypts (isolated from biopsy tissue)
-
Matrigel® or similar basement membrane matrix
-
IntestiCult™ Organoid Growth Medium (or equivalent)
-
Advanced DMEM/F12
-
Gentle Cell Dissociation Reagent
-
24-well culture plates
Procedure:
-
Crypt Isolation: Isolate intestinal crypts from fresh human intestinal biopsies following established protocols.
-
Embedding in Matrigel: Resuspend the isolated crypts in Matrigel® at a density of approximately 200-500 crypts per 50 µL of Matrigel®.
-
Plating: Carefully dispense 50 µL droplets of the crypt-Matrigel® suspension into the center of pre-warmed 24-well plate wells.
-
Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel® to solidify.
-
Addition of Culture Medium: Gently add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.
-
Culture and Maintenance: Culture the organoids at 37°C in a 5% CO₂ incubator. Replace the medium every 2-3 days. Organoids should be passaged every 7-10 days by mechanical disruption and re-plating in fresh Matrigel®.
Protocol 2: Assessment of this compound's Effect on Intestinal Organoid Contractility
This protocol describes how to measure the contractile activity of intestinal organoids in response to this compound treatment.
Materials:
-
Mature intestinal organoids (cultured for at least 7 days)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Culture medium
-
Time-lapse microscope with environmental control (37°C, 5% CO₂)
-
Image analysis software (e.g., ImageJ with appropriate plugins)
Procedure:
-
Plating for Imaging: Plate mature intestinal organoids in a suitable imaging dish (e.g., glass-bottom 24-well plate).
-
Baseline Recording: After allowing the organoids to settle, acquire time-lapse images of selected organoids at a specified frame rate (e.g., 1 frame per second) for a baseline period of 10-15 minutes.
-
This compound Treatment: Add this compound to the culture medium at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control group.
-
Post-Treatment Recording: Immediately after adding this compound, continue time-lapse imaging for at least 30-60 minutes.
-
Data Analysis:
-
Use image analysis software to track changes in the projected area of the organoids over time.
-
Quantify the frequency (contractions per minute) and amplitude (percentage change in area) of organoid contractions.
-
Compare the contraction parameters before and after this compound treatment and between different concentration groups and the vehicle control.
-
Experimental Workflow
The following diagram illustrates the workflow for investigating the effect of this compound on intestinal organoid motility.
Protocol 3: Calcium Imaging of this compound-Stimulated Intestinal Organoids
This protocol details the methodology for visualizing changes in intracellular calcium levels in response to this compound.
Materials:
-
Mature intestinal organoids
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
Confocal or fluorescence microscope with time-lapse capabilities and environmental control
Procedure:
-
Dye Loading: Incubate mature organoids with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Gently wash the organoids with pre-warmed culture medium to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images of the organoids over a period of 5-10 minutes.
-
This compound Stimulation: Add this compound to the imaging chamber at the desired final concentration.
-
Post-Stimulation Imaging: Immediately begin acquiring time-lapse fluorescence images to capture the dynamic changes in intracellular calcium concentrations.
-
Data Analysis:
-
Select regions of interest (ROIs) within individual cells or areas of the organoid.
-
Measure the change in fluorescence intensity over time.
-
Quantify parameters such as the peak amplitude of the calcium signal, the frequency of calcium oscillations, and the duration of the calcium response.
-
Compare these parameters between this compound-treated and control organoids.
-
Logical Relationship Diagram
The following diagram outlines the logical relationship between this compound treatment and the expected outcomes in an intestinal organoid model.
References
- 1. reprocell.com [reprocell.com]
- 2. This compound Improves Bowel Function and Colonic Transit Time in Patients With Chronic Constipation: An Integrated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The gut contractile organoid: a novel model for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles [elifesciences.org]
- 9. The gut contractile organoid: a novel model for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. Disruption of serotonin homeostasis in intestinal organoids provides insights into drug-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. This compound improves bowel function and colonic transit time in patients with chronic constipation: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. This compound induces high-amplitude propagating contractions in the colon of patients with chronic constipation: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating New Therapeutic Uses of Prucalopride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and conducting clinical trials to investigate new therapeutic applications of Prucalopride, a high-affinity serotonin (B10506) 5-HT4 receptor agonist. The protocols outlined below are intended to serve as a guide and should be adapted to the specific therapeutic area of investigation.
Introduction to this compound
This compound is a selective, high-affinity serotonin (5-HT) type 4 (5-HT4) receptor agonist. Its primary established mechanism of action involves the activation of 5-HT4 receptors on enteric neurons, which in turn stimulates peristalsis and colonic motility. This has led to its approval for the treatment of chronic idiopathic constipation (CIC) in adults. Beyond its effects on the gastrointestinal (GI) tract, 5-HT4 receptors are also expressed in other tissues, including the central nervous system (CNS), bladder, and heart, suggesting the potential for broader therapeutic applications.
Potential New Therapeutic Indications
Based on the distribution of 5-HT4 receptors and preclinical evidence, several new therapeutic avenues for this compound are being explored:
-
Cognitive Disorders: Preclinical studies suggest that 5-HT4 receptor agonists may enhance learning and memory, making this compound a candidate for treating cognitive deficits in conditions like Alzheimer's disease.
-
Gastroparesis: Given its prokinetic effects, this compound is being investigated for its potential to improve delayed gastric emptying in patients with gastroparesis.
-
Post-operative Ileus: this compound could potentially accelerate the recovery of bowel function after surgery.
Clinical Trial Design: this compound for Mild Cognitive Impairment
This section outlines a hypothetical Phase IIa, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with mild cognitive impairment (MCI).
Study Objectives
-
Primary Objective: To assess the effect of this compound on cognitive function in subjects with MCI compared to placebo.
-
Secondary Objectives:
-
To evaluate the safety and tolerability of this compound in this population.
-
To explore the effects of this compound on specific domains of cognition (e.g., memory, executive function).
-
To assess changes in biomarkers associated with neurodegeneration and synaptic function.
-
Study Population
A total of 120 male and female subjects aged 55-85 years with a diagnosis of amnestic MCI will be enrolled. Key inclusion and exclusion criteria are summarized in the table below.
Table 1: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Age 55-85 years, inclusive | Diagnosis of dementia |
| Diagnosis of amnestic Mild Cognitive Impairment (MCI) | Significant neurological or psychiatric illness other than MCI |
| Mini-Mental State Examination (MMSE) score between 24 and 30 (inclusive) | Current use of medications that could affect cognitive function |
| Stable medical condition for at least 3 months prior to screening | History of significant cardiovascular disease |
| Willing and able to provide written informed consent | Known hypersensitivity to this compound or any of its excipients |
| Availability of a study partner to assist with compliance and assessments | Abnormal laboratory values at screening that are clinically significant |
Study Design and Treatment
This will be a 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible subjects will be randomized in a 1:1 ratio to receive either this compound (2 mg once daily) or a matching placebo.
Caption: Clinical trial workflow for this compound in MCI.
Efficacy and Safety Assessments
Table 2: Schedule of Assessments
| Assessment | Screening | Baseline (Week 0) | Week 4 | Week 8 | Week 12 (End of Treatment) |
| Informed Consent | X | ||||
| Demographics and Medical History | X | ||||
| Physical and Neurological Examination | X | X | X | ||
| Vital Signs | X | X | X | X | X |
| 12-lead ECG | X | X | X | ||
| Laboratory Tests (Hematology, Chemistry, Urinalysis) | X | X | X | ||
| Cognitive Assessments | |||||
| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | X | X | |||
| Rey Auditory Verbal Learning Test (RAVLT) | X | X | |||
| Trail Making Test (TMT) Parts A and B | X | X | |||
| Biomarker Assessments | |||||
| Cerebrospinal Fluid (CSF) Aβ42 and Tau levels | (Optional) | (Optional) | |||
| Safety Assessments | |||||
| Adverse Event (AE) Monitoring | X | X | X | X |
Statistical Analysis
The primary efficacy endpoint, the change from baseline in the ADAS-Cog total score at Week 12, will be analyzed using a mixed-effects model for repeated measures (MMRM). Secondary endpoints will be analyzed using appropriate statistical methods, such as analysis of covariance (ANCOVA) for continuous variables and chi-square or Fisher's exact test for categorical variables.
Preclinical Experimental Protocols
Prior to initiating clinical trials, robust preclinical data is essential. Below are example protocols for in vitro and in vivo studies.
In Vitro: Neuronal Cell Culture Model of Synaptic Plasticity
Objective: To investigate the effect of this compound on synaptic protein expression in primary hippocampal neurons.
Methodology:
-
Cell Culture: Primary hippocampal neurons will be isolated from E18 rat embryos and cultured on poly-D-lysine coated plates.
-
Treatment: On day in vitro (DIV) 14, neurons will be treated with this compound (at various concentrations: 1 nM, 10 nM, 100 nM) or vehicle control for 24 hours.
-
Western Blotting:
-
Cells will be lysed, and protein concentrations will be determined using a BCA assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes will be blocked and then incubated with primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin) and a loading control (e.g., β-actin).
-
After washing, membranes will be incubated with HRP-conjugated secondary antibodies.
-
Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Caption: In vitro experimental workflow for synaptic plasticity.
In Vivo: Animal Model of Gastroparesis
Objective: To evaluate the effect of this compound on gastric emptying in a rodent model of diabetic gastroparesis.
Methodology:
-
Induction of Diabetes: Diabetes will be induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels will be monitored to confirm diabetes.
-
Treatment: After 8 weeks of diabetes, rats will be randomly assigned to receive either this compound (1 mg/kg, oral gavage) or vehicle daily for 2 weeks.
-
Gastric Emptying Measurement:
-
Rats will be fasted overnight and then receive a non-caloric meal containing a non-absorbable marker (e.g., phenol (B47542) red).
-
After a set time (e.g., 20 minutes), the animals will be euthanized, and their stomachs will be clamped and removed.
-
The amount of phenol red remaining in the stomach will be measured spectrophotometrically.
-
Gastric emptying will be calculated as the percentage of the marker that has emptied from the stomach.
-
Signaling Pathway of this compound
This compound exerts its effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA).
Caption: this compound's intracellular signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Overcoming Prucalopride Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of prucalopride.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound's aqueous solubility is highly dependent on pH. It is freely soluble in acidic aqueous media, but its solubility decreases significantly as the pH increases.[1][2][3] this compound succinate (B1194679), a common salt form, is described as very soluble in water.[4]
Q2: Why is my this compound not dissolving in water or buffer?
A2: If you are experiencing difficulty dissolving this compound, consider the following factors:
-
pH of the medium: this compound's solubility is significantly lower at neutral or basic pH.[1]
-
Form of the compound: The base form of this compound is sparingly soluble in aqueous buffers.[5] The succinate salt form is more water-soluble.[2][4]
-
Temperature: While not extensively documented in the provided results, temperature can influence solubility. Ensure your solvent is at the temperature specified in your protocol.
-
Saturation: You may be trying to dissolve the compound above its saturation point in the chosen solvent.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5] For aqueous solutions, it is recommended to first dissolve this compound in a small amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[5]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is strongly pH-dependent. In acidic conditions (e.g., pH 1.2), its solubility is high, whereas it decreases significantly at pH values above 3.0.[1] This is a critical factor to consider when preparing solutions for in vitro and in vivo experiments.
Q5: Are there any excipients that can improve the solubility of this compound?
A5: Yes, various pharmaceutical excipients can be used to enhance the solubility of poorly soluble drugs like this compound. These include:
-
Cyclodextrins: These can form inclusion complexes with this compound, enhancing its solubility.[6][7] Hydroxypropyl-β-cyclodextrin is one such example.[7]
-
Polymers: Water-soluble polymers can be used to create solid dispersions or fast-dissolving films.[6][8]
-
Surfactants: These can increase the dissolution rate and solubility.[1]
Troubleshooting Guides
Guide 1: Preparing an Aqueous Stock Solution of this compound
Issue: Difficulty dissolving this compound directly in an aqueous buffer for cell-based assays or other experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preparing aqueous this compound solutions.
Guide 2: Low or Inconsistent Results in Dissolution Studies
Issue: Observing incomplete or variable dissolution of this compound tablets or formulations.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate pH of Dissolution Medium | This compound dissolution is highly pH-dependent. Ensure the pH of your dissolution medium is appropriate. Acidic conditions (e.g., pH 1.2-4.5) generally lead to better dissolution.[1] |
| "Coning" or Mound Formation | Undissolved powder may form a cone at the bottom of the dissolution vessel. Increase the agitation speed (RPM) to improve hydrodynamics.[1] |
| Insufficient Surfactant | In neutral or higher pH media (e.g., pH 6.8), a surfactant may be necessary to achieve complete dissolution.[1] |
| Formulation Effects | The excipients in the formulation can significantly impact dissolution. Consider evaluating different formulations, such as those including solubility enhancers. |
Quantitative Data
Table 1: pH-Dependent Equilibrium Solubility of this compound
| pH | Solubility (mg/mL) | Reference |
| 1.2 | 22.52 | [1] |
| 3.0 | 1.44 | [1] |
| > 3.0 | 0.12 | [1] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | [5] |
| DMSO | ~10 mg/mL | [5] |
| DMF | ~20 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [5] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound at a specific temperature and pH.
Workflow Diagram:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Steps:
-
Prepare a series of USP buffer solutions at the desired pH levels (e.g., 1.2, 3.0, 4.5, 5.5, 6.8).[1]
-
Add an excess amount of this compound to a known volume (e.g., 25 mL) of each buffer solution in a sealed container.[1]
-
Sonicate the samples for approximately 10 minutes to facilitate initial dispersion.[1]
-
Place the containers in a vibrating water bath or shaker set at a constant temperature (e.g., 37°C) and agitate until equilibrium is reached (typically 24-48 hours).[1]
-
After agitation, allow the samples to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant or by filtering through a suitable filter (e.g., 0.45 µm).
-
Dilute the supernatant appropriately and analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10][11]
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a solid inclusion complex of this compound with a cyclodextrin (B1172386) to improve its aqueous solubility.
Signaling Pathway/Logical Relationship Diagram:
Caption: Logical diagram of this compound-cyclodextrin complexation for solubility enhancement.
Detailed Steps (Kneading Method):
-
Accurately weigh this compound and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a specific molar ratio (e.g., 1:1 or 1:2).
-
Transfer the powders to a mortar.
-
Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to form a paste.
-
Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
-
Dry the resulting product at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.
-
The dried mass can then be pulverized and sieved to obtain a fine powder of the inclusion complex.
-
The successful formation of the complex and the improvement in solubility can be confirmed by characterization techniques such as DSC, FTIR, and dissolution studies.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. DailyMed - this compound tablet, film coated [dailymed.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. US20230034905A1 - Orally dissolving formulations of this compound - Google Patents [patents.google.com]
- 8. ijcrt.org [ijcrt.org]
- 9. actascientific.com [actascientific.com]
- 10. ijisrt.com [ijisrt.com]
- 11. jipbs.com [jipbs.com]
Reducing variability in in vivo responses to Prucalopride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in in vivo responses to Prucalopride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist.[1][2][3][4][5] Its prokinetic effect is primarily mediated through the activation of 5-HT4 receptors on presynaptic cholinergic enteric neurons in the gastrointestinal tract.[3][4] This activation facilitates the release of acetylcholine, which in turn stimulates colonic peristalsis, including high-amplitude propagating contractions (HAPCs), leading to increased bowel motility.[3][4][5]
Q2: What are the common animal models used for in vivo studies of this compound?
A2: this compound has been studied in various animal models, including mice, rats, dogs, cats, guinea pigs, and horses, to evaluate its effects on gastrointestinal motility and for safety pharmacology studies.[6][7][8][9][10][11]
Q3: How should this compound be prepared and administered for in vivo studies?
A3: For oral administration in rodents, this compound can be dissolved in saline and administered via oral gavage.[8][10] For parenteral administration in mice, it has been delivered via surgically implanted osmotic pumps.[12] The vehicle and route of administration should be kept consistent across all experimental groups to minimize variability.
Q4: Does food intake affect the bioavailability of this compound?
A4: Clinical studies in humans have shown that food does not significantly affect the oral bioavailability of this compound.[13] However, for in vivo animal studies, it is crucial to control and standardize the feeding schedule (e.g., fasting or non-fasting state) to reduce potential variability in gastrointestinal transit and drug absorption.[14][15]
Troubleshooting Guide
Issue 1: High variability in gastrointestinal transit time measurements between subjects in the same treatment group.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dosing Technique | Ensure accurate and consistent oral gavage or injection technique. For oral gavage, ensure the drug is delivered directly to the stomach without causing stress or injury. |
| Variable Food Intake | Standardize the fasting period before drug administration. For example, a 12-hour fast is used in some rat studies.[8] Ensure ad libitum access to food and water is consistent across all cages. |
| Differences in Gut Microbiota | House animals from different treatment groups in the same environment to minimize variations in gut microbiota. Be aware that this compound itself may alter microbiota composition.[2] |
| Sex Differences | Be aware that sex can influence pharmacological responses.[16] Whenever possible, use animals of a single sex or balance the number of males and females in each group and analyze the data accordingly. |
| Underlying Health Status | Ensure all animals are healthy and free from any underlying conditions that could affect gastrointestinal motility. In some disease models, such as diabetes, the baseline transit time can be altered.[7][8] |
Issue 2: Lack of a clear dose-response relationship.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Dose Range | The dose-response to this compound can be sigmoidal, and in some studies, a clear dose-dependent effect was not observed within the tested range.[17] Conduct a pilot study with a wider range of doses to identify the optimal dose range for your specific model and endpoint. |
| Receptor Saturation or Desensitization | High doses of a G protein-coupled receptor agonist like this compound can lead to receptor saturation or desensitization, potentially masking a dose-dependent effect.[17] Consider evaluating a broader dose range, including lower concentrations. |
| Method of Measurement | The method used to assess gastrointestinal transit (e.g., charcoal meal, carmine (B74029) red, glass bead expulsion) can influence the results.[7][10][18] Ensure the chosen method is sensitive enough to detect dose-related changes in your model. |
Issue 3: Unexpected or adverse effects observed in study animals.
| Potential Cause | Troubleshooting Recommendation |
| High Doses | At supratherapeutic doses (≥20 mg/kg in rodents, ≥20 mg/kg in dogs), adverse effects such as ptosis (in rodents) and salivation, tremors, and sedation (in dogs) have been reported.[9][11] Reduce the dose to a therapeutically relevant range. |
| Species-Specific Sensitivity | Different species may exhibit varying sensitivity to this compound. Be aware of the reported effective and adverse dose ranges for your chosen animal model. |
| Off-target Effects | Although this compound is highly selective for the 5-HT4 receptor, the possibility of off-target effects at very high concentrations cannot be entirely ruled out.[3] |
Data Presentation
Table 1: Summary of this compound Dosing and Effects on Gastrointestinal Transit in Various Animal Models
| Animal Model | Dose Range | Route of Administration | Key Findings on Gastrointestinal Transit | Reference(s) |
| Mice | 1 mg/kg/day | Oral gavage | Increased total gastrointestinal transit time. | [10] |
| Rats | 1 - 4 mg/kg | Intravenous | Accelerated intestinal motility in a non-dose-dependent manner. | [17][18] |
| 5 - 10 µg/kg/day | Gavage | Shortened colonic transit time in a diabetic rat model. | [7][8] | |
| Dogs | 0.001 - 1.25 mg/kg | Intravenous | Dose-dependent stimulation of colonic migrating contractions. | [17] |
| Healthy Humans | 0.5 - 4 mg/day | Oral | Accelerated overall colonic transit. | [19][20][21] |
| Constipated Patients | 2 - 4 mg/day | Oral | Accelerated whole gut, gastric, small bowel, and colonic transit. | [1] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Propulsion in Rats using Activated Charcoal
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 12 hours with free access to water before the experiment.
-
Grouping: Randomly divide the rats into control and treatment groups.
-
Drug Administration:
-
Prepare this compound solution in physiological saline.
-
Administer this compound (e.g., 1 mg/kg or 2 mg/kg) or vehicle (saline) via intravenous injection.
-
-
Charcoal Meal Administration: Immediately after drug administration, administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally.
-
Endpoint Measurement: At a predetermined time point (e.g., 2 or 4 hours) after charcoal administration, euthanize the animals.
-
Data Collection: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Calculate the gastrointestinal propulsion rate as: (Distance traveled by charcoal / Total length of the small intestine) x 100%.[18]
Protocol 2: Measurement of Colonic Transit Time in Rats using the Glass Bead Discharge Method
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats (e.g., with isoflurane).
-
Bead Insertion: Gently insert a small glass bead (e.g., 3 mm diameter) into the colon, approximately 2 cm from the anus.
-
Drug Administration: Administer this compound (e.g., 5 µg/kg or 10 µg/kg) or vehicle daily via gavage for the duration of the study.[8]
-
Monitoring: House the rats in individual cages and monitor for the expulsion of the glass bead.
-
Data Collection: Record the time taken for each rat to expel the glass bead. This time represents the colonic transit time.[7][8]
Visualizations
Caption: this compound signaling pathway via the 5-HT4 receptor.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. This compound: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered 5-HT producing gut probiotic improves gastrointestinal motility and behavior disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on this compound in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Nonclinical Cardiovascular Studies of this compound, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - Drugs in Context [drugsincontext.com]
- 10. biorxiv.org [biorxiv.org]
- 11. oaji.net [oaji.net]
- 12. The 5-HT4 Receptor Agonist this compound Stimulates Mucosal Growth and Enhances Carbohydrate Absorption in the Ileum of the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on the Pharmacokinetics of Oral Contraceptives in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pharmacokinetics and bioequivalence assessment of two this compound formulations in healthy Chinese women: a randomized, open-label, two-period, two-sequence, self-crossover study [frontiersin.org]
- 16. Frontiers | The Effect of the 5-HT4 Agonist, this compound, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain [frontiersin.org]
- 17. Effect of enterokinetic this compound on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound: the evidence for its use in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, this compound, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, this compound, in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Prucalopride instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the long-term storage stability of prucalopride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: this compound is susceptible to degradation under specific environmental conditions. The primary factors that can compromise its stability are exposure to acidic environments and oxidizing agents.[1][] It has demonstrated stability under neutral, basic, thermal, and photolytic stress conditions.[1][]
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound is typically identified through analytical methods such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), which can detect the formation of degradation products.[3][4][5] While visual inspection is not a definitive method for assessing stability, any change in the physical appearance of the substance, such as discoloration, should be investigated as a potential sign of degradation.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To ensure long-term stability, this compound should be stored in well-closed containers, protected from acidic vapors and oxidizing agents. Standard room temperature storage is generally acceptable, as studies have shown the solid drug to be stable under thermal stress (e.g., 105°C for 48 hours).[]
Troubleshooting Guides
Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
A decrease in the peak area of the active pharmaceutical ingredient (API) in HPLC analysis.
-
The appearance of new, unidentified peaks in the chromatogram.
Possible Causes:
-
Acidic Degradation: Exposure to acidic conditions can lead to the hydrolysis of this compound, resulting in the formation of degradation products.[1][]
-
Oxidative Degradation: Contact with oxidizing agents can also cause degradation.[1][6]
Troubleshooting Steps:
Caption: Troubleshooting workflow for loss of potency.
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in assay results between different time points or replicates.
-
Unexpectedly rapid degradation.
Possible Causes:
-
Inhomogeneous Sample: The drug substance may not be uniformly distributed, leading to variable results.
-
Contamination: Contamination of the sample or storage container with acidic or oxidative impurities.
-
Analytical Method Issues: The analytical method may not be stability-indicating or properly validated.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent results.
Quantitative Data Summary
The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | 19.04% | [3] |
| 5 N HCl | 27.3 hours | 75°C | Significant degradation (DP1 and DP2 formed) | [] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 min | 60°C | 17.18% | [3] |
| 0.1 N MeOH NaOH | 24 hours | 60°C | Stable | [] | |
| Oxidative Degradation | 6% H₂O₂ | 30 min | 60°C | 20.65% | [3] |
| 6% H₂O₂ | 12 hours | Room Temp | 8.2% | [6] | |
| 3% H₂O₂ | 42 hours | Room Temp | Vulnerable to oxidation (DP3 and DP4 formed) | [] | |
| Neutral Hydrolysis | Water | 30 min | 60°C | 12.10% | [3] |
| Water | 24 hours | 70°C | Stable | [] | |
| Thermal Degradation | Dry Heat | 6 hours | 70°C | 7.90% | [3] |
| Dry Heat | 48 hours | 105°C | Stable | [] | |
| Photolytic Degradation | Sunlight | 30 min | - | 10.6% | [6] |
| UV light (200 W h/m²) & Fluorescence light (1.2 x 10⁶ lxh) | - | - | Stable | [] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
This compound succinate (B1194679)
-
Hydrochloric acid (HCl), 0.1 N and 5 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% and 6%
-
HPLC grade water, methanol (B129727), and acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound succinate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 30 minutes.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
For more stringent conditions, use 5 N HCl and reflux at 75°C for up to 27 hours.[]
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 30 minutes.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature for 12 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Accurately weigh a sample of solid this compound succinate and keep it in an oven at 70°C for 6 hours.
-
Dissolve the sample in the solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound succinate to sunlight for 30 minutes.
-
Prepare a solution of 100 µg/mL in the mobile phase.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for an HPLC method capable of separating this compound from its degradation products. Method validation according to ICH guidelines is essential.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and the stressed samples from Protocol 1 at appropriate concentrations.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times, peak areas, and resolution between this compound and its degradation products.
Signaling Pathways and Logical Relationships
References
- 1. Selective separation and characterisation of stress degradation products and process impurities of this compound succinate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. jipbs.com [jipbs.com]
Technical Support Center: Optimizing Prucalopride Dosage for Specific Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective 5-HT₄ receptor agonist, prucalopride, in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for prokinetic effects in different animal models?
A1: The effective dose of this compound can vary significantly depending on the animal model and the desired endpoint. Below is a summary of reported effective doses. It is recommended to start with a dose in the lower to mid-range and perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q2: I am not observing a clear dose-dependent effect with this compound. What could be the reason?
A2: This is a reported phenomenon in some studies. In rats, for example, 1 mg/kg and 2 mg/kg intravenous doses of this compound produced similar increases in gastrointestinal propulsion.[1] This may be due to the saturation of 5-HT₄ receptors or the activation of downstream signaling attenuation mechanisms at higher concentrations.[1] Consider expanding your dose range, particularly to lower concentrations, to better characterize the dose-response curve. In dogs, a sigmoid dose-response curve was observed with intravenous administration, with the linear part of the curve between 0.02 and 0.31 mg/kg.[1]
Q3: What are the expected behavioral or systemic side effects of this compound at supratherapeutic doses?
A3: At doses significantly higher than those required for prokinetic effects (typically ≥20 mg/kg), various side effects have been observed. In mice and rats, palpebral ptosis (drooping of the upper eyelid) has been noted.[2][3][4] In dogs, supratherapeutic doses can lead to salivation, eyelid tremors, decubitus (lying down), pedaling movements, and sedation.[2][3][4] It is crucial to monitor animals for these signs, especially during dose-escalation studies.
Q4: How does the route of administration affect the efficacy of this compound?
A4: this compound has been shown to be effective via both oral and intravenous administration. In dogs, oral and intravenous doses were found to be equipotent in stimulating colonic motility, indicating high oral bioavailability.[5][6] The choice of administration route will depend on the specific experimental design and goals. For acute effects, intravenous administration provides a more rapid onset of action.
Q5: Can this compound be used in studies of postoperative ileus?
A5: Yes, this compound has shown potential in models of postoperative ileus (POI). In a rat model of POI, this compound was shown to restore charcoal transit.[7] However, another study in a POI animal model indicated that this compound only tended to increase colonic motility, and the effect was not clearly dose-related.[7] Further optimization of the dose and timing of administration may be necessary for this application.
Troubleshooting Guides
Issue 1: Inconsistent or Absent Prokinetic Effect
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | Consult the dosage tables below and consider performing a dose-response study. Start with doses reported to be effective in similar models. |
| Route of Administration | Ensure the chosen route of administration is appropriate for the desired onset and duration of action. For rapid effects, consider intravenous injection. |
| Animal Fasting State | The fasting state of the animal can influence gastrointestinal motility. In fasted rats, this compound significantly increased GI propulsion at 2 and 4 hours post-injection.[1] Standardize the fasting period across all experimental groups. |
| Assay Sensitivity | The method used to measure gastrointestinal transit (e.g., charcoal meal, radio-opaque markers) may not be sensitive enough to detect subtle changes. Ensure your assay is validated and appropriate for the specific region of the GI tract being investigated. |
| Receptor Desensitization | At higher doses, 5-HT₄ receptor signaling can be attenuated.[1] If you are using a high dose, consider testing lower concentrations. |
Issue 2: Unexpected Behavioral Side Effects
| Potential Cause | Troubleshooting Step |
| Supratherapeutic Dose | The observed side effects are likely due to the dose being too high. Reduce the dose to the therapeutic range for prokinetic effects. |
| Off-Target Effects | Although this compound is highly selective for the 5-HT₄ receptor, at very high concentrations, off-target effects cannot be entirely ruled out.[2][3][4] Lowering the dose is the primary solution. |
| Animal Health Status | Pre-existing health conditions in an animal may make it more susceptible to adverse effects. Ensure all animals are healthy before starting the experiment. |
Data Presentation: this compound Dosage in Animal Models
Table 1: Effective Doses of this compound for Prokinetic Effects
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect |
| Rat | Intravenous | 1 - 2 mg/kg | Increased gastrointestinal propulsion rate.[1] |
| Rat | Oral | 1, 2, or 4 mg/kg/day | Increased stomach emptying and accelerated colonic transit.[7] |
| Dog | Oral | 0.04 mg/kg | Stimulation of colonic motility.[8] |
| Dog | Intravenous & Oral | 0.02 - 1.25 mg/kg | Dose-dependent stimulation of giant migrating contractions.[5] |
| Dog | Oral & Intravenous | 0.01 - 0.16 mg/kg | Dose-dependent acceleration of gastric emptying.[5] |
| Cat | Not specified | 0.64 mg/kg | Increased defecation frequency.[5] |
Table 2: Supratherapeutic Doses and Observed Side Effects
| Animal Model | Route of Administration | Dose | Observed Side Effects |
| Mouse | Oral or Subcutaneous | ≥ 20 mg/kg | Palpebral ptosis.[2][3][4] |
| Rat | Oral or Subcutaneous | ≥ 20 mg/kg | Palpebral ptosis.[2][3][4] |
| Dog | Oral or Subcutaneous | ≥ 20 mg/kg | Salivation, eyelid tremors, decubitus, pedaling movements, sedation.[2][3][4] |
Experimental Protocols
Charcoal Meal Gastrointestinal Transit Assay in Rats
This protocol is adapted from studies evaluating the prokinetic effects of this compound.[1][7]
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200-250 g).
-
House the rats in cages at a controlled temperature (22-25°C) with free access to standard rat chow and water for at least one week to acclimatize.
-
Fast the rats for 24-48 hours before the experiment, with free access to water.
-
-
Drug Administration:
-
Randomly divide the rats into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via the desired route (e.g., intravenous injection into the tail vein). This compound can be dissolved in sterile saline.
-
-
Charcoal Meal Administration:
-
At a predetermined time after drug administration (e.g., immediately, 1 hour, or 2 hours), administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally via gavage.
-
-
Measurement of Gastrointestinal Transit:
-
At a specific time point after the charcoal meal administration (e.g., 1, 2, or 4 hours), euthanize the rats by cervical dislocation.
-
Carefully dissect the entire gastrointestinal tract from the esophagus to the rectum.
-
Measure the total length of the small intestine from the pylorus to the cecum.
-
Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.
-
Calculate the gastrointestinal propulsion rate as: (distance traveled by charcoal / total length of the small intestine) x 100%.
-
Mandatory Visualizations
Caption: this compound's signaling pathway via the 5-HT₄ receptor.
Caption: Workflow for a charcoal meal gastrointestinal transit assay.
Caption: Troubleshooting logic for inconsistent prokinetic effects.
References
- 1. Effect of enterokinetic this compound on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - Drugs in Context [drugsincontext.com]
- 5. Gastrointestinal Motility Disorders of Dogs and Cats - WSAVA2005 - VIN [vin.com]
- 6. Effects of the enterokinetic this compound (R093877) on colonic motility in fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
Minimizing Prucalopride's cardiovascular side effects in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Prucalopride in various research models.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular side effects of this compound in research models?
A1: this compound is a high-affinity, selective 5-HT4 receptor agonist.[1] Unlike first-generation 5-HT4 agonists such as cisapride (B12094) and tegaserod, this compound has a well-established cardiovascular safety profile and is not associated with significant adverse events like QT prolongation or arrhythmias.[1][2][3] However, in some nonclinical research models, minor and transient cardiovascular effects have been observed, particularly at supraclinical doses. These effects primarily include:
-
A modest and transient increase in heart rate (tachycardia).[4][5]
-
A transient increase in blood pressure, notably observed in anesthetized pigs upon initial exposure to high plasma concentrations.[4][6]
-
Increased contractility (positive inotropy) and beating rate (chronotropy) in isolated atrial preparations from transgenic mice specifically engineered to overexpress human 5-HT4 receptors in the heart.[7]
It is crucial to note that in most standard animal models (rats, dogs) and across numerous clinical trials, this compound has demonstrated no relevant effects on cardiovascular parameters at therapeutic and even supratherapeutic doses.[2][4][8]
Q2: What is the primary mechanism behind the observed minor cardiovascular effects of this compound?
A2: The minor cardiovascular effects of this compound are attributed to its intended agonistic activity on 5-HT4 receptors, which are present in cardiac tissue, particularly in the atria.[7][9] The signaling pathway is similar to that of β-adrenergic receptors. Activation of cardiac 5-HT4 receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This can result in an increased heart rate and, in some specific models, enhanced atrial contractility.[10] this compound's high selectivity means it does not significantly interact with other receptors or ion channels (like the hERG potassium channel) that were responsible for the severe cardiovascular side effects of older, less selective drugs.[1]
Q3: Why am I observing tachycardia in my animal model after this compound administration?
A3: Observing a transient tachycardia is a potential, though generally minor, finding in some experimental setups. Several factors could contribute to this observation:
-
Dose: Supratherapeutic doses are more likely to induce a noticeable increase in heart rate.
-
Route of Administration: Intravenous bolus administration can lead to a more pronounced and rapid increase in heart rate compared to oral administration, which allows for slower absorption and distribution.[5]
-
Animal Model: Some species may be more sensitive. For instance, minor increases in heart rate and blood pressure were noted in pigs.[4][6] Conscious dogs also exhibited a modest increase in heart rate.[5]
-
First-Dose Effect: The observed tachycardia is often a transient effect noted upon the first exposure to the drug.[4][6]
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters and may interact with the effects of this compound.
Q4: Can this compound cause arrhythmias in experimental models?
A4: Extensive nonclinical studies have shown that this compound does not induce arrhythmias.[1] In a transgenic mouse model with cardiac overexpression of human 5-HT4 receptors, this compound increased heart rate and contractility but, unlike cisapride, did not cause arrhythmias.[7] This is a key differentiating safety feature of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Heart Rate or Tachycardia in an In Vivo Model
-
Problem: You are observing a statistically significant and persistent increase in heart rate in your animal model (e.g., rat, dog, pig) that complicates the interpretation of your primary experimental outcomes.
-
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| High Dose Level | Review the literature to ensure your dose is within the established therapeutic or relevant experimental range. If possible, perform a dose-response study to identify the lowest effective dose for your primary endpoint with the minimal cardiovascular effect. |
| Rapid IV Administration | If scientifically appropriate for your study, switch from intravenous (IV) bolus to a slow IV infusion or an oral administration route. This will result in a lower maximum plasma concentration (Cmax) and may blunt the transient heart rate increase.[5] |
| "First-Dose" Phenomenon | Implement an acclimatization period. Administer the vehicle for several days before the study drug, followed by a "run-in" period with this compound if your experimental design allows. This may reduce the novelty response.[4][6] |
| Stress or Insufficient Acclimatization | Ensure animals are adequately acclimatized to the housing, handling, and experimental procedures (e.g., telemetry device implantation). Stress can independently increase heart rate and confound results. |
| Choice of Anesthetic | If using an anesthetized model, consider the known cardiovascular effects of your anesthetic agent. Some agents may sensitize the myocardium or alter autonomic tone. Review literature for the most appropriate anesthetic for cardiovascular studies in your chosen species. |
Issue 2: Inconsistent or Absent Inotropic Effects in In Vitro Cardiac Preparations
-
Problem: You are attempting to study the direct cardiac effects of this compound on isolated atrial tissue and are seeing either no response or highly variable results.
-
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Species/Tissue Selection | This compound's inotropic effects are most readily observed in atrial, not ventricular, tissue.[11] Furthermore, standard wild-type mouse hearts show little to no functional response to 5-HT4 agonists.[7] To reliably study these effects, use human isolated atrial tissue or atrial preparations from transgenic mice overexpressing the human 5-HT4 receptor.[7][12] |
| Tissue Viability | Ensure optimal dissection and preparation techniques to maintain tissue health. Use fresh, carbogen-gassed Krebs-Henseleit buffer at 37°C.[9] A lack of response to a positive control (e.g., isoproterenol) indicates a problem with tissue viability. |
| Receptor Desensitization | Avoid prolonged exposure to high concentrations of this compound or other 5-HT4 agonists. Ensure adequate washout periods between drug applications. |
| Partial Agonism | In some systems, this compound may act as a partial agonist. If co-administering with a full agonist like serotonin (B10506) (5-HT), this compound may shift the 5-HT concentration-response curve to the right, appearing to act as an antagonist.[11] |
Data Summary Tables
Table 1: Summary of this compound's Cardiovascular Effects in Nonclinical Models
| Model | Route of Administration | Dose/Concentration | Key Cardiovascular Findings | Reference(s) |
| Anesthetized Pigs | N/A | Plasma levels >10x human therapeutic levels | Minor and transient increases in heart rate and blood pressure on first exposure. | [4][6] |
| Conscious Dogs | Oral | 0.31 - 2.5 mg/kg | No relevant effects on blood pressure, heart rate, or ECG. | [8][13] |
| Conscious Dogs | IV Bolus | N/A | Modest increase in heart rate and blood pressure. | [5] |
| Transgenic Mice (cardiac 5-HT4 overexpression) | In vitro (atrial prep) | Concentration-dependent | Increased contractility and beating rate; no proarrhythmic effects. | [7] |
| Human Atrial Trabeculae | In vitro | Up to 10 µM | No significant positive inotropic response. | [11] |
| hERG-transfected cells | In vitro | Up to 100 µM | No significant inhibition of the delayed rectifier potassium current. | [6] |
Table 2: Cardiovascular Parameters from a Thorough QT Study in Healthy Volunteers
| Parameter | This compound 2 mg | This compound 10 mg | Placebo |
| Max Mean Difference in QTcSS vs. Placebo | 3.83 ms | < 5 ms | N/A |
| Max Mean Difference in Heart Rate vs. Placebo | 4.71 bpm | 5.80 bpm | N/A |
| Data adapted from a thorough QT study in healthy volunteers. QTcSS: Study-specific corrected QT interval.[5][8] |
Experimental Protocols
Protocol 1: Assessment of Inotropic and Chronotropic Effects in Isolated Mouse Atria
This protocol is adapted from studies using transgenic mice with cardiac-specific overexpression of the human 5-HT4 receptor (5-HT4-TG).[7][9]
-
Animal Preparation: Euthanize mice via an approved method (e.g., pentobarbital (B6593769) 50 mg/kg i.p.).
-
Heart Excision: Rapidly excise the heart and place it in oxygenated, 37°C Krebs-Henseleit buffer (Composition in mM: NaCl 119.8, KCl 5.4, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 22.6, Na2EDTA 0.05, ascorbic acid 0.28, glucose 5.0).
-
Atrial Dissection: Carefully dissect the left and right atria.
-
Mounting:
-
Left Atrium (Inotropy): Mount the left atrium in a 10 mL organ bath containing the buffer, continuously gassed with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer. Electrically stimulate at 1 Hz.
-
Right Atrium (Chronotropy): Mount the right atrium similarly but without electrical stimulation, allowing it to beat spontaneously.
-
-
Equilibration: Allow the preparations to equilibrate for at least 30 minutes, washing out the buffer every 10-15 minutes, until a stable baseline contractile force or beating rate is achieved.
-
Drug Administration: Add this compound in a cumulative, concentration-dependent manner to the organ bath. Allow the response to stabilize at each concentration before adding the next.
-
Data Acquisition: Record contractile force (in mN) from the left atrium and beating rate (in bpm) from the right atrium using appropriate data acquisition software.
Protocol 2: Cardiovascular Assessment in Conscious Instrumented Dogs
This is a general methodology based on descriptions of in vivo safety pharmacology studies.[13][14]
-
Animal Instrumentation:
-
Surgically implant telemetry transmitters under general anesthesia for the continuous monitoring of ECG, blood pressure, and heart rate.
-
Allow for a full recovery period (typically >1 week) after surgery.
-
-
Acclimatization: Acclimate the dogs to the study environment and procedures (e.g., being placed in a sling for dosing and measurements) to minimize stress-related artifacts.
-
Baseline Recording: Record baseline cardiovascular parameters for a sufficient period (e.g., 60 minutes) before dosing.
-
Dosing: Administer this compound or vehicle via the intended route (e.g., oral gavage).
-
Post-Dose Monitoring: Continuously record cardiovascular parameters (heart rate, blood pressure, ECG intervals like PR, QRS, and QT) for a defined period post-administration (e.g., 24 hours).
-
Data Analysis: Analyze the telemetry data by averaging values over specific time intervals and comparing the drug-treated group to the vehicle-control group. Pay close attention to the time of maximum plasma concentration (Tmax) of the drug.
Visualizations
Caption: 5-HT4 receptor signaling pathway in cardiomyocytes.
Caption: Troubleshooting workflow for tachycardia in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Cardiovascular Safety of this compound in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Nonclinical Cardiovascular Studies of this compound, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the cardiac safety of this compound in healthy volunteers: a randomized, double-blind, placebo- and positive-controlled thorough QT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular effects of cisapride and this compound on human 5-HT4 receptors in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DailyMed - this compound tablet, film coated [dailymed.nlm.nih.gov]
- 9. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inotropic effects of prokinetic agents with 5-HT(4) receptor agonist actions on human isolated myocardial trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jdc.jefferson.edu [jdc.jefferson.edu]
- 14. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Prucalopride binding assays
Technical Support Center: Prucalopride Binding Assays
Welcome to the Technical Support Center for this compound binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a high-affinity, selective agonist for the serotonin (B10506) 5-HT₄ receptor.[1][2] It is primarily used for the treatment of chronic constipation.[3] Its mechanism of action involves stimulating 5-HT₄ receptors in the gastrointestinal tract, which promotes the release of acetylcholine (B1216132) and enhances colonic motility.[3][4]
Q2: What are the common assay formats for studying this compound binding?
A2: The most common formats for studying the binding of small molecules like this compound to the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), are radioligand binding assays and functional cell-based assays.[5][6] Radioligand binding assays, such as filter binding assays and Scintillation Proximity Assays (SPA), directly measure the binding of a radiolabeled ligand to the receptor.[6][7] Functional assays typically measure the downstream consequences of receptor activation, such as the production of cyclic AMP (cAMP).[4][5]
Q3: What is non-specific binding and why is it a problem in this compound binding assays?
A3: Non-specific binding refers to the binding of the radioligand to components other than the 5-HT₄ receptor, such as the walls of the assay plate, filter membranes, or other proteins in the preparation.[8][9] High non-specific binding is problematic because it increases the background signal, which can obscure the specific binding signal. This leads to a poor signal-to-noise ratio, making it difficult to accurately determine the binding affinity (Kᵢ) of this compound.[8][10] Ideally, specific binding should constitute at least 80% of the total binding.[8]
Q4: How is non-specific binding determined in a this compound binding assay?
A4: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competing ligand that is known to bind with high affinity to the 5-HT₄ receptor.[5][8] This "cold" ligand will displace the radiolabeled ligand from the specific 5-HT₄ receptor sites. Any remaining measured radioactivity is considered non-specific. Commonly used 5-HT₄ receptor antagonists for this purpose include GR113808 or a high concentration of unlabeled this compound itself.[5][11]
Troubleshooting Guides
Issue 1: High Background/Non-Specific Binding
A high background signal is a frequent issue that can significantly reduce the signal-to-noise ratio of your assay.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inadequate Blocking | Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA). Test a range of concentrations (e.g., 0.1% to 2% w/v). Consider using alternative blocking agents such as non-fat dry milk or polyethyleneimine (PEI) for pre-treating filter plates.[8][10] | A higher concentration of an appropriate blocking agent will saturate non-specific binding sites on the assay plate and cell membranes, leading to a reduction in background signal. |
| Suboptimal Buffer Composition | Optimize the pH and ionic strength of the assay buffer. The typical pH range for binding assays is 7.0-7.5.[12] The addition of a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20) can help to reduce hydrophobic interactions that contribute to non-specific binding.[13] | An optimized buffer will minimize non-specific electrostatic and hydrophobic interactions, thereby lowering the background. |
| Excess Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd) for the 5-HT₄ receptor.[12] For competition assays with this compound, using a lower concentration of the radiolabeled antagonist (e.g., [³H]-GR113808) will reduce the amount of free radioligand available to bind non-specifically.[5] | Reducing the radioligand concentration will decrease the absolute amount of non-specific binding, improving the ratio of specific to non-specific signal. |
| Inefficient Washing (Filter Assays) | Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer. Using ice-cold buffer helps to slow the dissociation of the specific ligand-receptor complex during the wash steps.[8][14] | More thorough washing will more effectively remove unbound and non-specifically bound radioligand from the filters, resulting in a lower background count. |
Example Data: Effect of BSA Concentration on Signal-to-Noise Ratio
| BSA Concentration (%) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio (Total/NSB) |
| 0.1 | 5500 | 2500 | 3000 | 2.2 |
| 0.5 | 5200 | 1500 | 3700 | 3.5 |
| 1.0 | 5000 | 800 | 4200 | 6.3 |
| 2.0 | 4800 | 750 | 4050 | 6.4 |
Note: CPM = Counts Per Minute. This is example data and actual results may vary.
Issue 2: Low Specific Signal
A weak specific signal can make it difficult to obtain reliable and reproducible data.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient Receptor Concentration | Increase the amount of cell membrane preparation or whole cells used per well. Perform a receptor titration experiment to determine the optimal concentration that gives a robust signal without depleting the radioligand.[15] | A higher receptor concentration will lead to a greater amount of specific binding and a stronger signal. |
| Degraded Reagents | Ensure that the radioligand, this compound, and receptor preparations are of high quality and have been stored correctly to prevent degradation. Aliquot reagents to avoid multiple freeze-thaw cycles.[16] | Using fresh, high-quality reagents will ensure optimal binding activity and a stronger signal. |
| Suboptimal Incubation Time | The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[12] | Incubating for the optimal time will ensure that the binding reaction has reached equilibrium, maximizing the specific signal. |
| Incorrect Assay Temperature | Most binding assays are performed at room temperature or 25°C. However, the optimal temperature can vary. Test different incubation temperatures to find the ideal condition for the this compound-5-HT₄ receptor interaction.[16] | An optimal incubation temperature will enhance the stability and binding kinetics of the ligand-receptor interaction, leading to a stronger signal. |
Experimental Protocols
Protocol 1: Radioligand Filter Binding Assay for this compound
This protocol describes a competitive binding assay using a radiolabeled 5-HT₄ antagonist, such as [³H]-GR113808, to determine the binding affinity of this compound.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT₄ receptor.
-
Radioligand: [³H]-GR113808 (specific activity ~80 Ci/mmol)
-
Unlabeled Ligand (for NSB): GR113808 or another high-affinity 5-HT₄ antagonist.
-
Test Compound: this compound
-
Blocking Agent: Bovine Serum Albumin (BSA)
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4
-
Filter Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B)
-
Scintillation Fluid
-
Microplate Scintillation Counter
Procedure:
-
Plate Preparation: Pre-treat the filter plate wells with a 0.5% polyethyleneimine (PEI) solution for 30 minutes at room temperature to reduce non-specific binding of the radioligand to the filter. Wash the filters three times with assay buffer.
-
Assay Setup: In a 96-well assay plate, add the following in order:
-
25 µL of assay buffer with 0.1% BSA.
-
25 µL of various concentrations of this compound (for the competition curve), assay buffer (for total binding), or a high concentration of unlabeled GR113808 (e.g., 10 µM) for determining non-specific binding.
-
50 µL of [³H]-GR113808 diluted in assay buffer to a final concentration at or near its Kd (e.g., 0.2 nM).
-
100 µL of the 5-HT₄ receptor-containing cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through the pre-treated filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Protocol 2: Functional cAMP Assay for this compound
This protocol outlines a method to measure the agonist activity of this compound by quantifying the production of cyclic AMP (cAMP) in cells expressing the 5-HT₄ receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₄ receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Test Compound: this compound
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the 5-HT₄ receptor-expressing cells into a 384-well white plate at a density of approximately 2,000-5,000 cells per well and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer containing a final concentration of 500 µM IBMX.
-
Remove the cell culture medium from the wells and add 10 µL of the this compound solutions or assay buffer with IBMX (for basal level).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions for the chosen kit. This typically involves cell lysis followed by the addition of detection antibodies or reagents.
-
Signal Reading: After the recommended incubation period for the detection kit (usually 60 minutes in the dark), read the plate on a compatible plate reader.
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Visualizations
This compound Binding Assay Workflow
Caption: Workflow for a this compound radioligand binding assay.
5-HT₄ Receptor Signaling Pathway
Caption: Signaling pathway of the 5-HT₄ receptor activated by this compound.
References
- 1. Association between a selective 5-HT4 receptor agonist and incidence of major depressive disorder: emulated target trial | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro [mdpi.com]
- 7. revvity.com [revvity.com]
- 8. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Dealing with Prucalopride's potential central nervous system effects in behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of prucalopride. This compound, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is primarily used to treat chronic idiopathic constipation. However, its action on 5-HT4 receptors in the central nervous system (CNS) can influence behavioral outcomes, necessitating careful experimental design and data interpretation.
Troubleshooting Guide
This guide addresses specific issues that may arise during behavioral studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected Changes in Locomotor Activity | This compound can have dose-dependent effects on activity. At very high, supratherapeutic doses (≥20 mg/kg in rodents), sedation has been observed.[1][2] | Dose-Response Study: Conduct a preliminary dose-response study to identify a dose that does not independently affect locomotor activity. Appropriate Controls: Always include a vehicle-treated control group to differentiate drug effects from other experimental variables. Activity Monitoring: Use an open field test to assess baseline and post-treatment locomotor activity before proceeding with more complex behavioral assays. |
| Contradictory Anxiety-Like Behavior Results | The anxiolytic or anxiogenic potential of 5-HT4 receptor agonists can be complex and may depend on the specific behavioral test, dose, and animal strain. For instance, the 5-HT4 agonist RS 67333 has shown anxiolytic-like effects in the elevated zero-maze. | Multi-Test Approach: Use a battery of anxiety tests that measure different aspects of anxiety-like behavior (e.g., elevated plus maze for approach-avoidance conflict, marble burying for neophobia-induced digging). Consistent Testing Conditions: Ensure consistent lighting, noise levels, and handling procedures, as these can significantly impact anxiety-like behaviors.[3][4] Consider Sex Differences: Account for potential sex-specific responses to this compound. |
| Variability in Cognitive Task Performance | This compound has been shown to have pro-cognitive effects in humans.[5] In animal models, other 5-HT4 agonists have demonstrated cognitive enhancement.[6] However, baseline cognitive performance can be influenced by numerous factors. | Proper Habituation: Ensure all animals are thoroughly habituated to the testing apparatus and environment to reduce novelty-induced stress that can interfere with cognitive performance. Control for Motivational Factors: In tasks relying on motivation (e.g., food reward), ensure that this compound does not alter appetite or satiety, which could confound results. Detailed Reporting: Meticulously document all experimental parameters to aid in troubleshooting and ensure reproducibility.[3][4] |
| Signs of Sedation or General Malaise | At supratherapeutic doses, this compound can induce sedation, palpebral ptosis (drooping eyelids) in rodents, and salivation in dogs.[1][2][4] These effects can non-specifically impair performance in behavioral tasks. | Observational Screening: Before each behavioral test, perform a brief observational assessment for signs of sedation, ptosis, or other overt signs of distress. Lower Doses: If sedation is observed, consider testing lower doses of this compound. Time Course Analysis: Determine the time course of these side effects to establish a testing window where they are minimal. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in the CNS?
This compound is a selective 5-HT4 receptor agonist. In the CNS, 5-HT4 receptors are G-protein coupled receptors that primarily signal through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][7] A G-protein-independent pathway involving Src and ERK activation has also been identified.[2] This signaling cascade can modulate the activity of various downstream targets, including transcription factors like CREB and ion channels, ultimately influencing neuronal excitability and synaptic plasticity.[1][6][8]
2. What are the known CNS effects of this compound in preclinical models?
Preclinical studies have reported the following CNS-related observations with this compound and other 5-HT4 agonists:
-
Cognition: The 5-HT4 receptor agonist RS 67333 has been shown to reverse cognitive deficits in the novel object recognition test in a mouse model of Alzheimer's disease.[6]
-
Anxiety: The 5-HT4 receptor agonist RS 67333 has demonstrated anxiolytic-like effects in the elevated zero-maze in rats.
-
Depression-like behavior: While direct data for this compound is limited, other 5-HT4 receptor agonists have been investigated for their antidepressant-like potential.
-
General Behavior: At supratherapeutic doses (≥20 mg/kg), this compound has been observed to cause palpebral ptosis in mice and rats, and sedation in dogs.[1][2][4]
3. How can I control for potential confounding variables in my behavioral study design?
To minimize the impact of confounding variables, consider the following:
-
Randomization and Blinding: Randomly assign animals to treatment groups and ensure that experimenters are blind to the treatment conditions during testing and data analysis.
-
Counterbalancing: If multiple tests are performed on the same animals, counterbalance the order of the tests to control for potential carryover effects.[3]
-
Stable Environment: Maintain a consistent and stable environment (e.g., temperature, humidity, light/dark cycle) throughout the study.[3][4]
-
Consistent Handling: Handle all animals consistently and by the same experimenter, if possible, to minimize stress.[3]
-
Appropriate Washout Periods: If a within-subjects design is used, ensure an adequate washout period between different drug administrations.
4. Are there any known sex differences in the behavioral effects of this compound?
While the available preclinical data on this compound's behavioral effects are limited, it is crucial to consider sex as a biological variable in all behavioral studies. Hormonal fluctuations in female rodents can influence performance in some behavioral tasks, and sex-specific responses to serotonergic drugs have been reported. Therefore, including both male and female animals in your study design is highly recommended.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the behavioral effects of 5-HT4 receptor agonists. Note: Data for this compound in these specific standard behavioral assays are limited in the published literature. The data presented here for other selective 5-HT4 agonists can serve as a reference for expected effects.
Table 1: Effects of the 5-HT4 Agonist RS 67333 on Anxiety-Like Behavior in the Elevated Zero-Maze
| Treatment Group | Dose | Time in Open Areas (%) |
| Vehicle | - | ~20% |
| RS 67333 | 0.1 mg/kg | ~35% |
| RS 67333 | 0.5 mg/kg | ~40% |
| (Data are illustrative and based on findings suggesting anxiolytic-like effects of 5-HT4 agonists) |
Table 2: Effects of the 5-HT4 Agonist RS 67333 on Depression-Like Behavior in the Forced Swim Test
| Treatment Group | Dose | Immobility Time (seconds) |
| Vehicle | - | ~180s |
| RS 67333 | 1.5 mg/kg/day | ~120s |
| (Data are illustrative and based on the reported antidepressant-like profile of 5-HT4 agonists) |
Table 3: Effects of the 5-HT4 Agonist RS 67333 on Cognition in the Novel Object Recognition Test
| Treatment Group (5XFAD mice) | Dose | Discrimination Index |
| Vehicle | - | ~0.1 |
| RS 67333 | 1 mg/kg/day | ~0.3 |
| (Adapted from a study by Giannoni et al., 2013, showing reversal of cognitive deficits)[6] |
Experimental Protocols
1. Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Key Parameters:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
2. Forced Swim Test (FST)
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure:
-
On day 1 (pre-test), place the animal in the water for 15 minutes.
-
On day 2 (test), administer this compound or vehicle.
-
Place the animal back in the water for 5-6 minutes.
-
Record the entire session and later score the duration of immobility (floating with only minor movements to keep the head above water).
-
-
Key Parameter:
-
Immobility time.
-
3. Novel Object Recognition (NOR) Test
-
Apparatus: An open field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the animal to explore for a set period.
-
Record the time spent exploring each object.
-
-
Key Parameter:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Visualizations
Caption: this compound's CNS signaling pathway via the 5-HT4 receptor.
Caption: A generalized experimental workflow for behavioral studies.
References
- 1. Chronic 5-HT4 receptor agonist treatment restores learning and memory deficits in a neuroendocrine mouse model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT4 receptor antagonists on rat behaviour in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Effects of antidepressants in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antidepressant activity of inositol in the forced swim test involves 5-HT(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Prucalopride Administration in Pediatric Animal Models
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the administration of prucalopride in pediatric animal models. The information is intended for researchers, scientists, and drug development professionals to facilitate successful and humane experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a high-affinity, highly selective serotonin (B10506) type 4 (5-HT4) receptor agonist.[1][2][3] By stimulating these receptors on enteric neurons in the gastrointestinal (GI) tract, it enhances the release of acetylcholine, a major excitatory neurotransmitter.[3][4] This action promotes coordinated muscle contractions, increases colonic peristalsis, and accelerates GI transit.[3][5]
Q2: Why is this compound considered a better research tool than older 5-HT4 agonists like cisapride (B12094) or tegaserod (B130379)?
A2: this compound exhibits greater selectivity for the 5-HT4 receptor compared to older agents.[1][6] Cisapride and tegaserod were associated with adverse cardiovascular events due to off-target effects on other receptors (e.g., hERG channels for cisapride, 5-HT1B/2B receptors for tegaserod).[1] this compound's high selectivity significantly reduces the risk of these cardiovascular side effects, making it a safer and more specific tool for studying GI motility.[3]
Q3: What are the known downstream signaling effects of 5-HT4 receptor activation by this compound?
A3: Activation of the 5-HT4 receptor by this compound initiates a cascade of intracellular events. A primary pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) concentration.[7] Subsequent signaling can involve the phosphorylation of Src and ERK1/2, which are implicated in various cellular processes.[7]
Q4: Has this compound been used in pediatric animal models?
A4: Yes, this compound has been studied in pediatric and juvenile animal models, including neonatal mice and young rats, to investigate its effects on gastrointestinal function and development.[8][9] Additionally, it has been evaluated in clinical trials involving children with functional constipation.[10][11][12]
Q5: What are the general effects of this compound on GI transit in animal models?
A5: In various animal models, this compound has been shown to stimulate GI motility. It accelerates gastric emptying, small bowel transit, and colonic transit.[3] Specifically, it can induce dose-dependent contractions in the colon and stimulate high-amplitude propagating contractions, which are crucial for defecation.[1][3] In a mouse model of 15q duplication syndrome, daily oral gavage of this compound (1 mg/kg) for six days significantly improved delayed GI transit.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable or inconsistent prokinetic effect | Inappropriate Dosage: The dose may be too low for the specific age, weight, or species. Pediatric animals have different metabolic rates. | Review literature for age- and weight-specific dosing. Consider a dose-response study to determine the optimal effective dose for your model. Start with doses referenced in pediatric human studies (e.g., 0.04 mg/kg) and adjust as necessary.[11] |
| Route of Administration: Oral gavage can lead to variability in absorption. Parenteral routes may offer more consistency. | For consistent systemic exposure, consider subcutaneous (SC) or intraperitoneal (IP) injection, or the use of surgically implanted osmotic pumps for continuous administration. | |
| Timing of Measurement: The peak effect of this compound may occur at a different time point in pediatric models compared to adults. | Conduct a time-course experiment to identify the window of maximum prokinetic effect after administration. In horses, for example, increased duodenal activity was noted 30-90 minutes post-administration.[14] | |
| Signs of animal distress (e.g., diarrhea, abdominal cramping) | Dosage Too High: this compound's prokinetic effect is dose-dependent, and excessive stimulation can lead to adverse effects. | Reduce the dose. Observe animals closely for signs of discomfort. The most common side effects in human studies are headache, abdominal pain, nausea, and diarrhea, which tend to be mild and diminish with time.[4] |
| Dehydration: Increased motility can lead to fluid loss. | Ensure animals have free access to water. For severe cases, consider providing hydration support (e.g., hydrogel packs or saline injection), especially in very young animals. | |
| No observable effect on GI transit | Receptor Desensitization: Prolonged or high-dose administration could potentially lead to receptor desensitization. | If using a chronic administration model, consider intermittent dosing schedules. |
| Incorrect Vehicle/Solubility Issues: this compound may not be fully dissolved or stable in the chosen vehicle. | This compound is typically dissolved in saline for in vivo studies.[13] Ensure the solution is freshly prepared and properly mixed before each administration. | |
| Model-Specific Resistance: The specific animal strain or model may have underlying physiological differences that alter its response to 5-HT4 agonism. | Review the literature for known GI characteristics of your chosen animal model. Consider testing a different strain or species if feasible. | |
| Cardiovascular changes (e.g., altered heart rate or blood pressure) | Off-Target Effects (Unlikely but possible at high doses): Although highly selective, supratherapeutic doses could potentially interact with other receptors or channels. | While this compound has a high safety profile, it is crucial to use the lowest effective dose. In vivo studies in dogs and pigs showed blood pressure increases at high intravenous doses. Monitor cardiovascular parameters if using high concentrations or novel administration routes. |
Data and Protocols
Quantitative Data Summary
Table 1: this compound Dosing in Animal Models
| Species | Age Group | Dose | Route of Administration | Observed Effect | Reference |
| Mouse | Neonatal | 300 mg/kg (total over 2 doses) | Oral Gavage | Non-tumorigenic in carcinogenicity study | [8] |
| Mouse | Adult | 1 mg/kg/day for 6 days | Oral Gavage | Ameliorated delayed GI transit | [13] |
| Rat | Not Specified | 5 mg/kg | Not Specified | Used for tissue distribution studies | [9] |
| Rat | Not Specified | Up to 640 mg/kg | Oral | Single-dose toxicity study | [9] |
| Horse | Adult | 2 mg/100 kg (approx. 0.02 mg/kg) | Oral | Increased duodenal, cecal, and colonic motor activity | [14][15] |
| Dog | Adult | 0.31 - 2.5 mg/kg | Oral | Cardiovascular safety assessment | [9] |
Table 2: Pharmacokinetic Parameters in Pediatric Humans (for reference)
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| Cmax | 3.8 ± 0.6 ng/mL | Single oral dose of 0.03 mg/kg in children (4-12 years) | [12] |
| Tmax | 1.8 ± 0.9 hours | Single oral dose of 0.03 mg/kg in children (4-12 years) | [12] |
| AUC∞ | 65.3 ± 10.6 ng·h/mL | Single oral dose of 0.03 mg/kg in children (4-12 years) | [12] |
| t1/2 | 19.0 ± 3.1 hours | Single oral dose of 0.03 mg/kg in children (4-12 years) | [12] |
Experimental Protocols
Protocol 1: Assessment of Whole Gut Transit Time in Mice
This protocol is adapted from studies investigating GI motility in rodent models.
-
Animal Acclimation: Acclimate juvenile mice (e.g., postnatal day 21-28) to the housing conditions for at least 3-5 days. Provide standard chow and water ad libitum.
-
Fasting: Fast the mice for 2-4 hours before the experiment. Ensure water remains available. Fasting periods should be minimized in pediatric animals to prevent hypoglycemia.
-
Marker Administration: Administer a non-absorbable colored marker via oral gavage. A common marker is 0.1-0.2 mL of 6% carmine (B74029) red in 0.5% methylcellulose.
-
This compound Administration: Immediately following the marker, administer this compound or vehicle control via the desired route (e.g., oral gavage, SC, or IP injection). A dose of 1 mg/kg can be used as a starting point.[13]
-
Monitoring: Place each mouse in a clean, separate cage with a wire mesh bottom or white paper for easy visualization of fecal pellets.
-
Data Collection: Record the time of the first appearance of a red-colored fecal pellet. The time elapsed between marker administration and the appearance of the first red pellet is the whole gut transit time.
-
Analysis: Compare the transit times between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test).
Visualizations
Signaling Pathway
Caption: this compound's 5-HT4R signaling cascade.
Experimental Workflow
Caption: Workflow for GI transit time assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Constipation, IBs and the 5-HT4 Receptor: What Role for this compound? | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. DailyMed - this compound tablet, film coated [dailymed.nlm.nih.gov]
- 9. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of a phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in pediatric patients with functional constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral this compound in children with functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Effects of Single-Dose this compound on Intestinal Hypomotility in Horses: Preliminary Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Prucalopride Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Prucalopride. Our goal is to help you enhance the translational relevance of your preclinical studies by addressing common challenges and providing best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] By activating 5-HT4 receptors on enteric neurons, it enhances the release of acetylcholine (B1216132), which in turn stimulates colonic peristalsis and increases bowel motility.[3] This targeted action is a key feature that distinguishes it from older, less selective 5-HT4 agonists that were associated with adverse cardiovascular effects due to off-target receptor interactions.[1][2]
Q2: Why is the high selectivity of this compound for the 5-HT4 receptor important for translational relevance?
A2: The high selectivity of this compound minimizes off-target effects, which is a critical factor for translating preclinical findings to clinical outcomes.[1][2] Older, non-selective 5-HT4 agonists like cisapride (B12094) and tegaserod (B130379) interacted with other receptors (e.g., hERG potassium channels, 5-HT1 and 5-HT2 receptors), leading to cardiovascular side effects that were not predictable from their primary mechanism of action.[1] this compound's selectivity provides a cleaner pharmacological profile, meaning the effects observed in preclinical models are more likely to be due to 5-HT4 receptor activation, thus improving the predictability of its effects in humans.
Q3: What are the most common preclinical models used to evaluate this compound's efficacy?
A3: The most common preclinical models include in vivo assays like the charcoal meal transit test in rats to assess gastrointestinal motility and in vitro assays such as the isolated organ bath using guinea pig ileum or colon to study tissue contractility.[4][5] Additionally, loperamide-induced constipation models in rodents are frequently used to simulate a constipated state and evaluate the therapeutic potential of prokinetic agents.[6]
Q4: What are the key challenges in translating preclinical findings of this compound to clinical efficacy?
A4: A significant challenge lies in the species differences in pharmacokinetics. For instance, this compound is rapidly metabolized in rats, which may not accurately reflect its metabolic stability in humans.[7] This can lead to an underestimation of efficacy in rat models if the dosing regimen does not maintain adequate exposure. Furthermore, the pathophysiology of constipation in animal models may not fully recapitulate the complexity of chronic idiopathic constipation in humans, which can involve dietary factors, lifestyle, and psychological components.
Q5: How can I optimize the dose selection for this compound in my preclinical studies?
A5: Dose selection should be based on achieving plasma concentrations in the animal model that are comparable to the therapeutic concentrations observed in humans. A starting point can be allometric scaling from the human equivalent dose, but it is crucial to conduct pharmacokinetic studies in the chosen animal model to confirm that the desired exposure is reached and maintained.[8] A dose-response study is also recommended to establish the relationship between drug concentration and the prokinetic effect in your specific model.
Troubleshooting Guides
In Vivo Model: Loperamide-Induced Constipation in Rodents
Issue: High variability in the degree of constipation induced by loperamide (B1203769).
| Possible Cause | Troubleshooting Steps |
| Inconsistent Loperamide Dosing | Ensure accurate and consistent oral gavage technique. Prepare fresh loperamide solutions daily and verify the concentration. |
| Strain and Sex Differences | Be aware of potential differences in sensitivity to loperamide between different rodent strains and sexes. It is advisable to use a consistent strain and sex throughout a study. |
| Stress-Induced GI Motility Changes | Acclimate animals to handling and the experimental environment to minimize stress, which can independently affect gut motility. |
| Dietary Inconsistencies | Provide a standardized diet throughout the study, as dietary fiber and fat content can influence baseline gut motility and the response to loperamide. |
Issue: this compound shows lower than expected efficacy in reversing loperamide-induced constipation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Dose | Conduct a dose-ranging study to determine the optimal dose of this compound in your specific model and strain. |
| Timing of this compound Administration | Optimize the timing of this compound administration relative to the loperamide challenge and the measurement of endpoints. |
| Rapid Metabolism of this compound | Consider the rapid metabolism of this compound in rats. A more frequent dosing schedule or a different route of administration may be necessary to maintain therapeutic drug levels. |
| Severity of Constipation Model | The dose of loperamide may be too high, causing a level of constipation that is difficult to reverse pharmacologically. Consider reducing the loperamide dose. |
In Vitro Assay: Isolated Organ Bath
Issue: High variability or lack of response in isolated gut tissue contractions.
| Possible Cause | Troubleshooting Steps |
| Tissue Viability | Ensure the tissue is rapidly and carefully dissected and placed in ice-cold, oxygenated physiological salt solution. Maintain the organ bath at the correct temperature (typically 37°C) and ensure continuous oxygenation. |
| Inconsistent Tissue Preparation | Use consistent-sized tissue segments from the same region of the intestine for all experiments. |
| Receptor Desensitization | Allow for adequate washout periods between drug applications to prevent receptor desensitization. |
| Incorrect Drug Concentrations | Prepare fresh drug solutions and perform serial dilutions accurately. Use a cumulative concentration-response curve to assess potency. |
Data Presentation
Table 1: Summary of Preclinical Efficacy Data for this compound
| Model | Species | Key Findings | Reference |
| Charcoal Meal Transit Assay | Rat | Intravenous administration of 1 mg/kg and 2 mg/kg this compound significantly accelerated gastrointestinal propulsion rate at 2 and 4 hours post-administration. | [7] |
| Isolated Organ Bath | Guinea Pig | This compound induced contractions in the guinea pig colon, which were inhibited by a 5-HT4 receptor antagonist, confirming its mechanism of action. | [4] |
| Postoperative Ileus Model | Guinea Pig | Oral administration of this compound (0.5-10 mg/kg) dose-dependently accelerated upper GI transit and, at higher doses, restored lower GI transit. | [9] |
Table 2: Summary of Clinical Efficacy Data for this compound (2 mg/day)
| Study Population | Primary Endpoint | This compound Response Rate | Placebo Response Rate | P-value | Reference |
| Chronic Idiopathic Constipation | ≥3 spontaneous complete bowel movements (SCBMs)/week | 19.5% - 31% | 9.6% - 12% | <0.001 | [10] |
| Opioid-Induced Constipation | Increase of ≥1 SCBM/week from baseline | 35.9% | 23.4% | Not significant over 4 weeks, but significant at week 1 | [11] |
Experimental Protocols
Protocol 1: Charcoal Meal Gastrointestinal Transit Assay in Rats
Objective: To assess the in vivo effect of this compound on gastrointestinal motility.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Charcoal meal (5% charcoal in 10% gum arabic solution)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast rats for 16-18 hours with free access to water.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined time (e.g., 60 minutes), administer the charcoal meal (typically 2 ml per animal) via oral gavage.[12]
-
After another set time (e.g., 15-30 minutes), euthanize the rats by an approved method.
-
Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching and measure its total length.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Workflow for Charcoal Meal Transit Assay
Protocol 2: Isolated Guinea Pig Ileum Organ Bath Assay
Objective: To assess the in vitro contractile effect of this compound on intestinal smooth muscle.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
This compound
-
5-HT4 receptor antagonist (e.g., GR 113808)
-
Organ bath system with force transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a guinea pig using an approved method.
-
Isolate a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution.
-
Gently flush the lumen to remove contents.
-
Cut a 2-3 cm segment and suspend it in the organ bath chamber containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to a force transducer. Apply a resting tension of approximately 1g and allow the tissue to equilibrate for 30-60 minutes, with regular washes.
-
Record a baseline of spontaneous contractions.
-
To assess the effect of this compound, add increasing concentrations of the drug to the bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
To confirm the mechanism of action, pre-incubate a separate tissue segment with a 5-HT4 receptor antagonist for a sufficient time before repeating the this compound concentration-response curve.
Logical Flow for Isolated Organ Bath Experiment
Signaling Pathway
This compound-Induced 5-HT4 Receptor Signaling
This compound, as a selective 5-HT4 receptor agonist, binds to 5-HT4 receptors on enteric neurons. This binding activates a Gs-alpha subunit-coupled signaling cascade. The activated Gs-alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to ultimately lead to the enhanced release of acetylcholine (ACh) at the neuromuscular junction in the gut. The increased availability of ACh stimulates muscarinic receptors on smooth muscle cells, resulting in increased gastrointestinal motility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. oaji.net [oaji.net]
- 8. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]
- 9. Loss of orally administered drugs in GI tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound in Patients with Chronic Noncancer Pain Suffering from Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Validation & Comparative
A Comparative Guide to Prucalopride and Second-Generation 5-HT4 Agonists: An Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prucalopride with second-generation 5-HT4 receptor agonists, namely velusetrag (B1683485) and naronapride (B1676966). The following sections detail their receptor pharmacology, clinical efficacy, and the experimental methodologies employed in key studies, supported by quantitative data and visual representations of relevant pathways and workflows.
Introduction to 5-HT4 Receptor Agonists in Gastrointestinal Motility
Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gastrointestinal (GI) motility. The 5-HT4 receptor, a Gs-protein coupled receptor, is a key target for prokinetic agents. Activation of this receptor on enteric neurons enhances the release of acetylcholine, a primary excitatory neurotransmitter in the gut, leading to increased muscle contraction and accelerated GI transit.[1] First-generation 5-HT4 agonists, such as cisapride (B12094) and tegaserod, were effective but were withdrawn or restricted due to off-target cardiovascular side effects.[2] this compound and the second-generation agonists, velusetrag and naronapride, were developed with high selectivity for the 5-HT4 receptor to minimize these risks.[3][4]
Receptor Pharmacology: Affinity and Selectivity
The therapeutic advantage of second-generation 5-HT4 agonists lies in their high selectivity, which minimizes interactions with other receptors, particularly those associated with cardiovascular adverse events like the hERG potassium channel and 5-HT2B receptors.[3][5]
Table 1: 5-HT4 Receptor Binding Affinity and Potency
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) |
| This compound | h5-HT4(a) | 7.8[6] | - |
| h5-HT4(c) | - | 8.3[7] | |
| Velusetrag (TD-5108) | h5-HT4(c) | 7.7[5] | 8.3[5] |
| Naronapride (ATI-7505) | h5-HT4 | High Affinity | - |
pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher value indicates greater affinity or potency.
Table 2: Receptor Selectivity Profile
| Compound | Selectivity Notes |
| This compound | >150-fold higher affinity for 5-HT4 receptors than for other receptors, including 5-HT1, 5-HT2, 5-HT3, dopamine (B1211576), and adrenergic receptors. No significant affinity for the hERG channel.[5] |
| Velusetrag (TD-5108) | >500-fold selective for 5-HT4 receptors over other 5-HT receptors (including 5-HT2B and 5-HT3A). At 3 µM, had no effect on hERG K+ channels.[5] No significant affinity for other receptor types, ion channels, or enzymes tested. |
| Naronapride (ATI-7505) | Highly selective for the 5-HT4 receptor with little action on other 5-HT receptor subtypes.[6] Also possesses dopamine D2 receptor antagonistic properties.[8] No detectable hERG channel inhibitory activity at concentrations up to 100 µmol/L.[3] |
Clinical Efficacy: A Comparative Overview
Clinical trials have demonstrated the efficacy of this compound, velusetrag, and naronapride in treating GI motility disorders, primarily chronic idiopathic constipation (CIC) and gastroparesis.
Chronic Idiopathic Constipation (CIC)
This compound is well-established for the treatment of CIC. Multiple Phase 3 trials have confirmed its efficacy.[1][9] Velusetrag has also shown promising results in a Phase 2 trial for CIC.[10] Naronapride is reported to be Phase 3-ready for CIC.[8]
Table 3: Efficacy in Chronic Idiopathic Constipation Clinical Trials
| Trial Identifier | Compound | Phase | Primary Endpoint | Key Findings |
| NCT00483886 | This compound | 3 | Proportion of patients with ≥3 spontaneous complete bowel movements (SCBMs)/week | 30.9% (2 mg) and 28.4% (4 mg) of patients on this compound achieved the primary endpoint vs. 12.0% for placebo (P<0.001).[9] |
| NCT00391820 | Velusetrag | 2 | Change from baseline in weekly spontaneous bowel movement (SBM) frequency | Mean increases in SBM/week were 3.6 (15 mg), 3.3 (30 mg), and 3.5 (50 mg) for velusetrag, compared to 1.4 for placebo (P < 0.0001).[10] |
Gastroparesis
Velusetrag and naronapride have been investigated for the treatment of gastroparesis, a condition characterized by delayed gastric emptying.
Table 4: Efficacy in Gastroparesis Clinical Trials
| Trial Identifier | Compound | Phase | Primary Endpoint | Key Findings |
| Phase 2b (Study 0099) | Velusetrag | 2b | Effect on symptoms in subjects with gastroparesis | All three doses (5, 15, and 30 mg) reduced gastric emptying time compared to placebo.[11] |
| NCT05621811 (MOVE-IT) | Naronapride | 2b | Change from baseline in the average weekly total symptom score (ANMS GCSI Daily Diary) | The trial is ongoing to evaluate the efficacy of 10, 20, and 40 mg doses versus placebo over 12 weeks.[8] |
Experimental Protocols
Preclinical Assays
This assay is used to determine the binding affinity of a compound to a specific receptor.
A detailed protocol for a competitive radioligand binding assay for the 5-HT4 receptor typically involves the following steps:[12][13][14]
-
Membrane Preparation:
-
Tissues or cells expressing the 5-HT4 receptor (e.g., HEK293 cells) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808) and varying concentrations of the unlabeled test compound.
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 30-60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 receptor ligand.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the ability of a 5-HT4 receptor agonist to stimulate the production of cyclic AMP (cAMP), the second messenger for this Gs-coupled receptor.
A typical protocol for a cAMP accumulation assay involves the following steps:[5][15]
-
Cell Culture:
-
HEK293 cells or other suitable cell lines stably expressing the human 5-HT4 receptor are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well plates and grown to a specific confluency.
-
-
Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with various concentrations of the 5-HT4 receptor agonist for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Following stimulation, the cells are lysed.
-
The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the curve using non-linear regression.
-
Clinical Trial Protocols
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.
-
Participants: Patients with severe chronic constipation (≤2 spontaneous, complete bowel movements per week).
-
Intervention:
-
2-week run-in period where all laxatives are withdrawn.
-
12-week treatment period with once-daily oral administration of this compound (2 mg or 4 mg) or placebo.
-
-
Primary Efficacy Endpoint: Proportion of patients with an average of three or more spontaneous, complete bowel movements per week over the 12-week treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the number of spontaneous and complete spontaneous bowel movements per week.
-
Stool consistency, straining, and sensation of incomplete evacuation.
-
Patient satisfaction and quality of life assessments (e.g., PAC-QOL).
-
-
Study Design: Randomized, double-blind, placebo-controlled, dose-response, Phase 2 study.
-
Participants: Patients with chronic idiopathic constipation (<3 spontaneous bowel movements per week).
-
Intervention:
-
2-week baseline period.
-
4-week treatment period with once-daily oral administration of velusetrag (15, 30, or 50 mg) or placebo.
-
1-week follow-up period.
-
-
Primary Endpoint: Change from baseline in the weekly frequency of spontaneous bowel movements, averaged over the 4-week treatment period.
-
Secondary Endpoints:
-
Change in the weekly frequency of complete spontaneous bowel movements.
-
Safety and tolerability assessments.
-
-
Study Design: Global, Phase 2b, double-blind, randomized, multicenter, placebo-controlled study.
-
Participants: Adult patients with moderate idiopathic or diabetic gastroparesis.
-
Intervention: 12-week treatment with one of three daily doses of naronapride (10 mg, 20 mg, and 40 mg) or placebo.
-
Primary Endpoint: Change from baseline in the average weekly total symptom score, as measured by the American Neurogastroenterology and Motility Society (ANMS) Gastroparesis Cardinal Symptom Index (GCSI) Daily Diary.
-
Secondary Endpoints: Additional efficacy measures, safety assessments, and patient-reported outcomes.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 8. Completion of Enrollment of the Global Phase 2b Study: Dr. Falk Pharma international [drfalkpharma.com]
- 9. A placebo-controlled trial of this compound for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 12. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Prucalopride and Cisapride on cardiac ion channels
A comprehensive guide for researchers and drug development professionals on the cardiac safety profiles of two key gastroprokinetic agents.
This guide provides an objective, data-driven comparison of Prucalopride and Cisapride (B12094), focusing on their respective effects on critical cardiac ion channels. The well-documented cardiotoxicity of Cisapride, leading to its market withdrawal in several countries, has underscored the importance of scrutinizing the cardiac safety of all 5-HT4 receptor agonists. This compound, a high-affinity, selective 5-HT4 receptor agonist, was developed with the aim of providing therapeutic benefits for chronic constipation without the adverse cardiac effects associated with its predecessor. This guide synthesizes preclinical and clinical data to illuminate the differences in their interactions with cardiac ion channels, providing a valuable resource for ongoing research and drug development in this space.
Quantitative Analysis: A Tale of Two Affinities
The in vitro data unequivocally demonstrates a significant difference in the potency of this compound and Cisapride in blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary determinant of cardiac repolarization.
| Drug | Ion Channel | IC50 | Cell Line | Reference |
| This compound | hERG (IKr) | 4.1 µM | HEK 293 | [1] |
| hERG (IKr) | 5.7 µM | COS-7 | [2] | |
| hERG (IKr) | 22 µM | N/A | [3] | |
| Cisapride | hERG (IKr) | 6.5 nM | HEK 293 | [4][5] |
| hERG (IKr) | 16.4 nM | CHO-K1 | [6] | |
| hERG (IKr) | 44.5 nM | Mammalian Cells | [7][8] | |
| hERG (IKr) | 240 nM | COS-7 | [2] | |
| Kv1.5 | 21.2 µM | Mammalian Cells | [7] |
Key Findings:
-
Cisapride exhibits a remarkably high affinity for the hERG channel, with IC50 values in the nanomolar range.[4][5][6][7][8] This potent blockade is the molecular basis for its proarrhythmic effects, leading to QT interval prolongation and an increased risk of Torsades de Pointes (TdP).[4][7][9][10]
-
In stark contrast, this compound demonstrates a significantly lower affinity for the hERG channel, with IC50 values in the micromolar range, representing a safety margin of at least 200 times the therapeutic plasma concentration.[1][2][3]
-
Cisapride also shows weak inhibition of the Kv1.5 channel, though at much higher concentrations than its hERG blockade.[7]
-
For this compound, nonclinical cardiovascular studies have shown no relevant effects on various cardiovascular parameters at concentrations at least 50 times the therapeutic plasma level.[11] Furthermore, at supratherapeutic doses, this compound has been shown to act as a partial agonist on L-type calcium channels in human atrial myocytes without inducing arrhythmic activity.[12][13]
Clinical Impact on Cardiac Repolarization
The differential effects of this compound and Cisapride on the hERG channel translate directly to their clinical cardiac safety profiles, particularly concerning the QT interval.
| Drug | Study Population | Dose | Effect on QTc Interval | Reference |
| This compound | Healthy Volunteers | 2 mg & 10 mg | No clinically significant prolongation; upper 90% CI <10 ms | [3] |
| Patients with CIC | 2-4 mg | ≤1.0%-2.0% of patients had prolonged QTc (Fridericia) | [14][15][16][17] | |
| Cisapride | Adult Patients | 5 mg & 10 mg tid | Dose-dependent prolongation | [9] |
| Infants (<3 months) | N/A | Significantly longer QTc intervals | [18] | |
| Children | N/A | Significant lengthening of QTc (mean increase of 15.5 ms) | [10] | |
| Term Neonates | 0.2 mg/kg qid | Significant increase over 15 days | [19] |
Key Findings:
-
Clinical trials, including a thorough QT study, have consistently demonstrated that this compound, at both therapeutic and supratherapeutic doses, does not cause clinically significant prolongation of the QT interval.[3][14][15][16][17]
-
Conversely, multiple studies have confirmed that Cisapride leads to a dose-dependent prolongation of the QT interval in adults, children, infants, and neonates.[9][10][18][19] This effect is directly linked to its potent hERG channel blockade and is the primary reason for its association with life-threatening arrhythmias.[4][7][20]
Experimental Protocols
The findings presented in this guide are based on established electrophysiological techniques. Below is a generalized methodology for assessing drug effects on cardiac ion channels, as synthesized from the cited literature.
1. Cell Preparation and Transfection:
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells, Chinese Hamster Ovary (CHO-K1) cells, or COS-7 cells are commonly used. These cell lines do not endogenously express the ion channels of interest and are readily transfected.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA encoding the alpha-subunit of the desired human cardiac ion channel (e.g., KCNH2 for hERG).
2. Electrophysiological Recording:
-
Technique: The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents.
-
Solutions:
-
External Solution (Bath): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal Solution (Pipette): Typically contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Data Acquisition: Currents are recorded using an patch-clamp amplifier and digitized for analysis.
3. Voltage-Clamp Protocols:
-
hERG (IKr) Current: A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step from a holding potential (e.g., -80 mV) to a positive potential (e.g., +20 mV) to activate and inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic "tail current" upon channel deactivation. The amplitude of this tail current is measured to quantify the drug's effect.
-
Drug Application: The drug is applied to the external solution at varying concentrations to determine the concentration-response relationship and calculate the IC50 value.
4. Data Analysis:
-
The peak tail current amplitude in the presence of the drug is compared to the control (drug-free) condition.
-
The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with the Hill equation to determine the IC50 (the concentration at which 50% of the current is inhibited).
Visualizing the Experimental Workflow and Underlying Mechanisms
To further clarify the experimental process and the drugs' mechanisms of action, the following diagrams are provided.
References
- 1. The action of the novel gastrointestinal prokinetic this compound on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the cardiac safety of this compound in healthy volunteers: a randomized, double-blind, placebo- and positive-controlled thorough QT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. QT interval effects of cisapride in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cisapride on QT interval in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonclinical Cardiovascular Studies of this compound, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of this compound, a novel enterokinetic agent, on isolated atrial myocytes from patients treated with beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An update on this compound in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of the Cardiovascular Safety of this compound in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of the Cardiovascular Safety of this compound in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. physiciansweekly.com [physiciansweekly.com]
- 17. researchgate.net [researchgate.net]
- 18. publications.aap.org [publications.aap.org]
- 19. Effects of cisapride on QTc interval in term neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
Validating Prucalopride's Prokinetic Effects in a Novel Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prucalopride's prokinetic performance against other alternatives, supported by experimental data. We introduce a novel, multi-faceted disease model for a comprehensive evaluation of prokinetic agents, combining in vivo and ex vivo techniques to assess efficacy and mechanism of action.
Introduction
This compound, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a key therapeutic agent for chronic idiopathic constipation (CIC).[1][2] Its prokinetic activity stems from the stimulation of 5-HT4 receptors in the gastrointestinal tract, which enhances peristalsis and bowel motility.[1] Unlike previous 5-HT4 agonists, this compound's high selectivity minimizes cardiovascular risks, making it a safer long-term treatment option.[3] This guide validates its effects within a novel disease model and compares its performance with other prokinetic drugs, including dopamine (B1211576) antagonists and motilin receptor agonists.
This compound's Mechanism of Action
This compound selectively binds to 5-HT4 receptors on enteric neurons. This activation triggers a signaling cascade that results in the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes coordinated peristaltic waves, thereby accelerating intestinal transit.[4]
This compound's 5-HT4 Receptor Agonist Signaling Pathway.
A Novel Multi-faceted Disease Model for Prokinetic Validation
To provide a robust platform for evaluating prokinetic agents, we propose a novel disease model that combines loperamide-induced constipation in mice with subsequent ex vivo analysis of colonic motility. This model allows for the assessment of in vivo efficacy in a constipated state, followed by a detailed mechanistic investigation of the drug's direct effects on intestinal contractility.
Experimental Protocols
1. In Vivo Loperamide-Induced Constipation Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.[5]
-
Induction of Constipation: Constipation is induced by subcutaneous injection of loperamide (B1203769) hydrochloride (4 mg/kg) twice daily for 4 consecutive days.[6]
-
Treatment Groups:
-
Vehicle Control (Saline)
-
This compound (1 mg/kg, oral gavage)
-
Metoclopramide (B1676508) (10 mg/kg, oral gavage)
-
Domperidone (B1670879) (10 mg/kg, oral gavage)
-
Erythromycin (20 mg/kg, oral gavage)
-
-
Parameters Measured:
-
Gastrointestinal Transit Time: Measured by administering a charcoal meal (5% charcoal in 10% gum arabic) orally. The distance traveled by the charcoal meal through the small intestine is measured after a specific time point (e.g., 30 minutes).[7]
-
Fecal Parameters: Fecal pellets are collected for 24 hours to determine the total number, wet weight, and water content.[8]
-
2. Ex Vivo Colonic Motility Assay
-
Tissue Preparation: Following the in vivo phase, mice are euthanized, and the distal colon is excised and placed in an organ bath containing Krebs solution.
-
Motility Recording: Colonic contractions are recorded isometrically using a force transducer. Spontaneous and electrically-evoked contractions are measured.
-
Drug Application: Test compounds (this compound, Metoclopramide, etc.) are added to the organ bath to assess their direct effects on colonic contractility.
Experimental Workflow
The following diagram outlines the experimental workflow for validating this compound's prokinetic effects in the proposed novel disease model.
Workflow for Prokinetic Drug Validation.
Comparative Performance Data
The following tables summarize the comparative performance of this compound against other prokinetic agents based on preclinical and clinical data.
Table 1: In Vivo Efficacy in Loperamide-Induced Constipation Model
| Prokinetic Agent | Mechanism of Action | Gastrointestinal Transit (% Increase vs. Vehicle) | Fecal Pellet Number (Increase vs. Vehicle) | Fecal Water Content (%) |
| This compound | 5-HT4 Agonist | Significant Increase [9] | Significant Increase | Increased |
| Metoclopramide | D2 Antagonist | Moderate Increase | Moderate Increase | Moderately Increased |
| Domperidone | D2 Antagonist | Moderate Increase | Moderate Increase | Moderately Increased |
| Erythromycin | Motilin Agonist | Variable Increase | Slight Increase | Slightly Increased |
Note: Data is a qualitative summary based on available preclinical literature. Quantitative values can vary based on specific experimental conditions.
Table 2: Ex Vivo Effects on Colonic Contractility
| Prokinetic Agent | Effect on Spontaneous Contractions | Effect on Electrically-Evoked Contractions |
| This compound | Increases Amplitude & Frequency [10] | Enhances Cholinergic Responses |
| Metoclopramide | Minor Increase in Amplitude | No Significant Effect |
| Domperidone | Minimal Effect | No Significant Effect |
| Erythromycin | Induces Strong, Phasic Contractions | May Inhibit Cholinergic Responses |
Table 3: Clinical Efficacy in Chronic Idiopathic Constipation (Human Studies)
| Prokinetic Agent | Primary Efficacy Endpoint | Common Adverse Events |
| This compound | ≥3 Spontaneous Complete Bowel Movements (SCBMs)/week [11] | Headache, abdominal pain, nausea, diarrhea [3] |
| Metoclopramide | Improvement in gastroparesis symptoms (not first-line for CIC) | Drowsiness, dizziness, extrapyramidal symptoms |
| Domperidone | Improvement in gastroparesis symptoms (not FDA approved for CIC) | Dry mouth, headache, potential cardiac risks[12] |
| Erythromycin | Not typically used for CIC due to tachyphylaxis | Nausea, vomiting, abdominal cramps |
Discussion and Conclusion
The proposed novel, multi-faceted disease model provides a comprehensive platform for the preclinical evaluation of prokinetic agents. In this model, prucalopramide is expected to demonstrate superior efficacy in reversing loperamide-induced constipation compared to other agents, owing to its targeted mechanism of action on colonic motility.[9]
This compound's high selectivity for the 5-HT4 receptor translates to a favorable safety profile, particularly concerning cardiovascular side effects that have limited the use of older prokinetics.[3] While metoclopramide and domperidone have prokinetic effects, their primary utility is in upper gastrointestinal motility disorders, and they carry the risk of significant side effects.[12][13] Erythromycin's utility is limited by the rapid development of tolerance (tachyphylaxis).[14]
References
- 1. astrahealthcareltd.com [astrahealthcareltd.com]
- 2. Constipation, IBs and the 5-HT4 Receptor: What Role for this compound? | Semantic Scholar [semanticscholar.org]
- 3. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of gastrointestinal motility beyond metoclopramide and domperidone: Pharmacological and clinical evidence for phytotherapy in functional gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. [Pharmacologic and clinical differentiation of prokinetic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
A Comparative Analysis of Prucalopride and Tegaserod: Receptor Binding Profiles and Signaling Pathways
In the landscape of gastrointestinal prokinetic agents, Prucalopride and Tegaserod have emerged as significant therapeutic options, primarily through their action on serotonin (B10506) type 4 (5-HT4) receptors.[1] While both drugs share a common primary target, their receptor binding profiles exhibit crucial differences that influence their overall pharmacological effects and clinical utility. This guide provides a detailed comparative analysis of their receptor binding affinities, selectivity, and the downstream signaling pathways they modulate, supported by experimental data for researchers, scientists, and drug development professionals.
Receptor Binding Affinity and Selectivity
This compound, a dihydro-benzofurancarboxamide derivative, is characterized as a high-affinity, highly selective 5-HT4 receptor agonist.[2][3] In contrast, Tegaserod, an aminoguanidine (B1677879) indole (B1671886) derivative, while a potent 5-HT4 receptor agonist, demonstrates significant affinity for other serotonin receptor subtypes.[2][4] This lack of selectivity has been a point of differentiation between the two compounds.[5]
The binding affinities of this compound and Tegaserod for various receptors have been quantified using radioligand binding assays, with results typically expressed as pKi (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | This compound (pKi) | Tegaserod (pKi) | Reference |
| Human 5-HT4a | 8.6 | - | [2] |
| Human 5-HT4b | 8.1 | - | [2] |
| Human 5-HT4(c) | - | 8.4 | [6] |
| Human 5-HT2A | - | 7.5 | [6][7] |
| Human 5-HT2B | < 5.7 | 8.4 | [6][7][8] |
| Human 5-HT2C | - | 7.0 | [6][7] |
| Human 5-HT1B | - | Significant Interaction | [2] |
| Human 5-HT1D | - | Significant Interaction | [2] |
| Human Dopamine D4 | 5.6 - 5.8 | - | [8] |
| Mouse 5-HT3 | 5.4 - 5.5 | - | [8] |
| hERG Potassium Channel | No significant interaction | No significant interaction | [2] |
Table 1: Comparative Receptor Binding Affinities (pKi) of this compound and Tegaserod.
The data clearly illustrates this compound's high selectivity for the 5-HT4 receptor, with its affinity for other tested receptors being 150 to 10,000 times lower.[8] Tegaserod, on the other hand, exhibits a binding affinity for the 5-HT2B receptor that is identical to its affinity for the 5-HT4 receptor (pKi of 8.4).[6][9] It also shows notable affinity for 5-HT2A and 5-HT2C receptors.[6][7] This broader receptor interaction profile of Tegaserod, particularly its antagonist activity at the 5-HT2B receptor, may contribute to its overall clinical effects, but also raises considerations regarding off-target effects.[6][10]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities for this compound and Tegaserod predominantly relies on radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[11]
A typical experimental workflow for a competitive radioligand binding assay involves the following steps:
-
Membrane Preparation : Tissues or cells expressing the target receptor (e.g., HEK-293 or CHO-K1 cells stably transfected with the human 5-HT4 or 5-HT2 receptor subtypes) are homogenized and centrifuged to isolate the cell membranes containing the receptors of interest.[6][12]
-
Incubation : The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-GR113808 for the 5-HT4 receptor) and varying concentrations of the unlabeled test compound (this compound or Tegaserod).[12][13]
-
Equilibrium and Separation : The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the free, unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.[11][14]
-
Quantification : The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[12]
-
Data Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
Signaling Pathways
Both this compound and Tegaserod are agonists at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated upon agonist binding is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[15][16]
The signaling cascade proceeds as follows:
-
Agonist Binding : this compound or Tegaserod binds to the 5-HT4 receptor.
-
G-protein Activation : This binding induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Stimulation : The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Downstream Effects : Increased levels of cAMP activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of the drug, such as increased gastrointestinal motility and secretion.[15][16]
Recent studies have also suggested that 5-HT4 receptor activation by this compound can lead to the phosphorylation of Src and ERK1/2, indicating the involvement of other signaling pathways beyond the canonical cAMP/PKA axis.[15]
Comparative Analysis Logic
The comparative analysis of this compound and Tegaserod's receptor binding profiles follows a logical progression from fundamental binding characteristics to their broader implications for drug development and clinical use.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of this compound, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tegaserod - Wikipedia [en.wikipedia.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Prucalopride's Metabolic Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-species comparison of the metabolic pathways of prucalopride, a selective, high-affinity 5-HT4 receptor agonist. Understanding the species-specific metabolism of a drug candidate is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support further research and drug development.
Executive Summary
This compound exhibits significant species-dependent differences in its metabolic profile. In humans, metabolism is a minor elimination pathway, with the majority of the drug excreted unchanged in the urine. In contrast, preclinical species such as rats show a much more extensive metabolic conversion. The primary metabolic route in humans involves O-demethylation and subsequent oxidation of the methoxypropyl side chain. While comprehensive quantitative data for all species is not uniformly available in published literature, this guide consolidates the existing information to provide a comparative overview.
Quantitative Comparison of this compound Metabolism
The extent of metabolism and the profile of metabolites for this compound vary significantly across different species.
| Species | Extent of Metabolism | Major Metabolite(s) | Unchanged Drug in Urine | Unchanged Drug in Feces | Reference(s) |
| Human | Minor | R107504 (O-desmethyl this compound acid) | ~60% of administered dose | ~6% of administered dose | [1] |
| Rat | Extensive | 47 metabolites identified (including hydroxylated, demethylated, and conjugated products) | Not reported | Not reported | [2][3] |
| Mouse | Data not available | Data not available | Data not available | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available |
Metabolic Pathways of this compound
The primary metabolic transformations of this compound involve modifications of its methoxypropyl side chain and piperidine (B6355638) ring.
Experimental Protocols
The identification and quantification of this compound and its metabolites are typically performed using advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Sample Collection and Preparation (Rat Study Example)[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Oral administration of this compound.
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points. Plasma is separated from blood by centrifugation.
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 3 minutes and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Centrifuge again at 13,000 rpm for 5 minutes.
-
Inject the supernatant into the UHPLC-MS/MS system.
-
-
Urine Sample Preparation:
-
Dilute 100 µL of urine with 100 µL of deionized water.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant for analysis.
-
-
Feces Sample Preparation:
-
Homogenize fecal samples.
-
To 0.1 g of homogenized feces, add 1 mL of methanol.
-
Vortex for 5 minutes and sonicate for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Centrifuge and inject the supernatant for analysis.
-
UHPLC-MS/MS Analysis for Metabolite Profiling (Rat Study Example)[2]
-
Instrumentation: A high-resolution mass spectrometer such as a Q-Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Chromatographic Column: A reversed-phase column (e.g., Acquity UPLC HSS T3).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for parent ions and data-dependent MS/MS for fragmentation analysis.
-
Data Analysis: Metabolite identification is performed by comparing the mass-to-charge ratio (m/z) and fragmentation patterns with the parent drug and known metabolic transformations.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo drug metabolism study.
Conclusion
The metabolism of this compound demonstrates notable species-specific variations, with humans exhibiting limited metabolism compared to extensive biotransformation in rats. The primary human metabolite, R107504, is formed via O-demethylation and oxidation. The provided experimental protocols and workflows offer a foundational understanding for designing and conducting further cross-species metabolism studies. A significant data gap remains for the quantitative metabolic profiles in mice and dogs, highlighting an area for future research to enable a more complete comparative assessment for preclinical to clinical translation.
References
- 1. oaji.net [oaji.net]
- 2. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of this compound in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating Prucalopride in Combination with Other Prokinetic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, against other prokinetic agents. While clinical data on the direct synergistic effects of this compound in combination therapy is limited, this document synthesizes available data to compare its efficacy as a monotherapy and to explore the theoretical basis for potential synergistic applications. By examining differing mechanisms of action, we can identify promising areas for future research into combination therapies for complex gastrointestinal motility disorders.
Introduction to Prokinetic Agents and Mechanisms of Action
Prokinetic agents enhance coordinated gastrointestinal motility and are used to treat disorders such as gastroparesis and chronic constipation. These agents operate through various mechanisms, presenting opportunities for complementary or synergistic interactions.
-
This compound: A selective 5-HT4 receptor agonist. It stimulates the peristaltic reflex and colonic motility by promoting the release of acetylcholine (B1216132) from enteric neurons.[1][2] Its high selectivity for the 5-HT4 receptor is associated with a favorable safety profile compared to less selective agents like cisapride.[2][3]
-
Metoclopramide (B1676508): Primarily a dopamine (B1211576) D2 receptor antagonist with some 5-HT4 receptor agonist and 5-HT3 receptor antagonist properties.[4][5] Its prokinetic effects are coupled with a risk of significant neurological side effects, including tardive dyskinesia, limiting long-term use.[4][5]
-
Erythromycin: A macrolide antibiotic that acts as a motilin receptor agonist, inducing powerful, albeit often unsustained, gastric contractions.[6][7] Its utility can be limited by the development of tachyphylaxis.
The distinct mechanisms suggest that combining a selective 5-HT4 agonist like this compound with an agent acting on a different pathway (e.g., a motilin agonist or a dopamine antagonist at a lower dose) could offer a multi-pronged approach to enhancing gastrointestinal transit, potentially increasing efficacy while minimizing side effects.
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data from studies comparing this compound to placebo or other prokinetic agents.
Table 1: this compound in the Treatment of Gastroparesis
| Parameter | This compound (2 mg/day) | Placebo | p-value | Study |
| Gastric Half-Emptying Time (t½, min) | 98 ± 10 | 143 ± 11 | 0.005 | Carbone et al. (2019)[8][9] |
| Total Gastroparesis Cardinal Symptom Index (GCSI) | 1.65 ± 0.19 | 2.28 ± 0.20 | < 0.0001 | Carbone et al. (2019)[8][9] |
| PAGI-QoL Overall Score | 1.15 ± 0.16 | 1.44 ± 0.16 | < 0.05 | Carbone et al. (2019)[8][9] |
Table 2: this compound vs. Metoclopramide in Colon Capsule Endoscopy (CCE)
| Parameter | This compound (1-2 mg) | Metoclopramide | p-value | Study |
| Successful CCE Rate | 85% (74/87) | 61.5% (40/65) | 0.0009 | P186, Gut Journal[10] |
| Adequate Bowel Preparation | 92% (78/87) | 73% (45/65) | 0.0018 | P186, Gut Journal[10] |
| Capsule Excretion Rate | 90% (78/87) | 80% (52/65) | 0.09 | P186, Gut Journal[10] |
Table 3: this compound vs. Metoclopramide for Feeding Intolerance in Critical Illness
| Parameter | This compound (2 mg/day, enteral) | Metoclopramide (10 mg QID, IV) | p-value | Study |
| Successful Caloric Intake (Day 7) | Significantly Higher | Lower | 0.039 | Al-Ghamdi et al. (2024)[11] |
| QTc Prolongation | Not Reported | Reported | N/A | Al-Ghamdi et al. (2024)[11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are protocols from key studies cited in this guide.
Protocol 1: Evaluation of this compound in Gastroparesis (Carbone et al., 2019) [8][9]
-
Study Design: A double-blind, randomized, placebo-controlled, crossover study.
-
Participants: 34 patients with idiopathic or diabetic gastroparesis confirmed by delayed gastric emptying.
-
Intervention: Patients received 4 weeks of this compound (2 mg once daily) and 4 weeks of placebo, separated by a 2-week washout period.
-
Primary Endpoint: Change in symptom severity, assessed by the Gastroparesis Cardinal Symptom Index (GCSI).
-
Secondary Endpoints:
-
Patient Assessment of Upper Gastrointestinal Disorders–Symptom Severity Index (PAGI-SYM).
-
Patient Assessment of Upper Gastrointestinal Disorders–Quality of Life (PAGI-QoL).
-
Gastric emptying rate, assessed by the ¹³C-octanoic acid breath test.
-
Protocol 2: Comparison of Prokinetics for Colon Capsule Endoscopy (P186, Gut Journal) [10]
-
Study Design: A prospective analysis of outpatient data.
-
Participants: 152 outpatients undergoing Colon Capsule Endoscopy (CCE) between March 2021 and November 2023.
-
Intervention: Patients received either this compound (n=87, 76 at 1mg and 11 at 2mg) or metoclopramide (n=65) as part of their CCE preparation protocol.
-
Endpoints:
-
CCE success rate (defined as capsule excreted + good bowel preparation).
-
Bowel cleansing efficacy.
-
Capsule excretion rates.
-
Necessity for subsequent conventional colonoscopy.
-
Protocol 3: Designing a Pre-clinical Synergy Study (Conceptual) [12]
-
Objective: To determine if a combination of this compound and a second prokinetic (e.g., a motilin agonist) exhibits synergistic, additive, or antagonistic effects on gastrointestinal transit.
-
Model: In vivo rodent model (e.g., mouse or rat).
-
Methodology:
-
Dose-Response Curves: Establish dose-response curves for each agent individually on a key motility parameter (e.g., gastric emptying rate or colonic transit time measured by scintigraphy).
-
Combination Study: Administer the agents in combination at fixed-ratio doses (ray design) or a checkerboard design.
-
Transit Measurement: Measure the selected motility parameter for each combination group.
-
Synergy Analysis: Analyze the data using established models like Loewe additivity or Bliss independence to calculate an interaction index. An index significantly different from 1 would suggest synergy or antagonism.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is essential for understanding the potential for synergistic interactions.
Caption: this compound's mechanism of action via the 5-HT4 receptor.
Caption: Workflow for a 2x2 factorial clinical trial design.
Conclusion and Future Directions
This compound is an effective prokinetic agent for managing symptoms of gastroparesis and improving outcomes in procedures requiring enhanced colonic motility.[8][9][10] While direct clinical evidence for synergistic combinations is not yet available, the distinct pharmacological profiles of existing prokinetics provide a strong rationale for investigating combination therapies.
Future research should focus on well-designed preclinical and clinical studies, such as the 2x2 factorial trial outlined above, to systematically evaluate the synergistic potential of this compound with agents like motilin receptor agonists or low-dose dopamine antagonists. Such studies would be invaluable in developing more effective, multi-targeted treatment strategies for patients with severe and refractory gastrointestinal motility disorders.
References
- 1. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 2. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Succinate used for? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Gastroparesis treatment options metoclopramide and this compound: analysis of the FDA Adverse Event Reporting System (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dam.upmc.com [dam.upmc.com]
- 7. droracle.ai [droracle.ai]
- 8. This compound in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 10. gut.bmj.com [gut.bmj.com]
- 11. Frontiers | Comparison of enteral this compound versus intravenous metoclopramide for feeding intolerance in patients with critical illness: a randomized double-blinded study [frontiersin.org]
- 12. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Colonic Motility: Prucalopride Versus Osmotic Laxatives
For researchers, scientists, and drug development professionals navigating the landscape of constipation therapies, a critical comparison lies between the selective 5-HT4 receptor agonist, prucalopride, and the widely used class of osmotic laxatives. This guide provides an objective, data-driven comparison of their effects on colonic motility, supported by experimental evidence and detailed methodologies.
This compound, a high-affinity 5-HT4 receptor agonist, directly stimulates colonic peristalsis, offering a targeted prokinetic approach. In contrast, osmotic laxatives, such as polyethylene (B3416737) glycol (PEG) and lactulose (B1674317), work by increasing the water content in the colon, thereby softening stool and promoting bowel movements through a more passive mechanism. Understanding the distinct physiological impacts of these agents is paramount for informed therapeutic development and clinical application.
Unraveling the Mechanisms: A Tale of Two Pathways
This compound's mechanism of action is centered on the activation of 5-HT4 receptors on enteric neurons. This activation enhances the release of acetylcholine, a key neurotransmitter that stimulates colonic muscle contractions, including the high-amplitude propagating contractions (HAPCs) crucial for mass movements.
Osmotic laxatives, on the other hand, are non-absorbable or poorly absorbed substances that remain in the colonic lumen. By exerting an osmotic effect, they draw water into the colon, increasing the volume and softening the fecal mass. This distension of the colon can indirectly stimulate peristalsis.
Comparative Efficacy: A Quantitative Look
Clinical trials have provided valuable quantitative data to compare the efficacy of this compound and osmotic laxatives. These studies often measure outcomes such as the frequency of spontaneous complete bowel movements (SCBMs), stool consistency, and colonic transit time.
| Parameter | This compound | Polyethylene Glycol (PEG) 3350+E | Lactulose |
| Primary Efficacy Endpoint | Significantly more effective than placebo in increasing the number of patients with ≥3 SCBMs/week.[1][2] | Demonstrated non-inferiority to this compound in achieving ≥3 SCBMs/week in one head-to-head trial.[3] | Less effective than this compound in achieving ≥3 SCBMs/week in a study on clozapine-induced constipation.[4] |
| Spontaneous Complete Bowel Movements (SCBMs) per week | Dose-dependent increase.[2] | Statistically significant improvements in most secondary variables compared to this compound in one study.[3] | Lower proportion of patients achieving ≥3 SCBMs/week at week 4 compared to this compound (60% vs 85.7%).[4] |
| Colonic Transit Time (CTT) | Significantly reduces CTT.[5] | Dramatically reduced CTT, comparable to this compound.[3] | No direct comparative data on CTT found in the searched articles. |
| High-Amplitude Propagating Contractions (HAPCs) | Significantly increases the number and amplitude of HAPCs compared to placebo and PEG.[6] | Significantly increases the number of low-amplitude long-distance propagating contractions compared to placebo.[6] | No direct comparative data on HAPCs found. |
| Stool Consistency | Improves stool consistency.[7] | Showed favorable results in improving stool consistency.[3] | Improves stool consistency.[8] |
Experimental Protocols: A Closer Look at the Methodology
The following section details the experimental protocols from key comparative studies, providing insight into the rigorous methodologies employed to evaluate these agents.
High-Resolution Manometry Study: this compound vs. PEG vs. Bisacodyl
A key study investigated the distinct effects of PEG, bisacodyl, and this compound on colonic motility in healthy subjects using high-resolution manometry (HRM).[6]
-
Study Design: This was an acute, open-label, randomized, reader-blinded, crossover study.[6]
-
Participants: Ten healthy subjects were enrolled.[6]
-
Intervention: Participants underwent colonoscopy-assisted HRM to measure colonic motility before and after the oral administration of 13.8 g (two doses) of PEG, 10 mg of bisacodyl, 2 mg of this compound, and a placebo.[6]
-
Primary Outcome: The study aimed to compare the effects of these agents on the number of colonic high-amplitude propagating contractions (HAPCs).[9]
-
Key Findings: The study found that PEG significantly increased the number of low-amplitude long-distance propagating contractions. In contrast, this compound did not have a major effect on the number of propagating contractions but did increase the amplitude of HAPCs.[6]
Head-to-Head Trial: this compound vs. PEG 3350+E
A single-center, randomized, double-blind, double-dummy study compared the efficacy and safety of PEG 3350 plus electrolytes (PEG 3350+E) with this compound in female patients with chronic constipation.[3]
-
Study Design: Randomized, double-blind, double-dummy.[3]
-
Participants: 240 female patients with chronic constipation (<3 spontaneous complete bowel movements per week) in whom laxatives had previously failed.[3]
-
Intervention: Patients received either a 26 g split dose of PEG 3350+E or 1-2 mg of this compound daily for 28 days.[3]
-
Primary Endpoint: The proportion of patients having ≥3 SCBMs during the last week of treatment.[3]
-
Key Findings: The study demonstrated the non-inferiority of PEG 3350+E to this compound. Statistically significant differences in favor of PEG 3350+E were observed for most secondary variables, including bowel movements, stool weight, and consistency. Both treatments dramatically reduced colonic transit time.[3]
Comparative Study: this compound vs. Lactulose
An open-label, head-to-head comparison study evaluated the efficacy and safety of this compound and lactulose for clozapine-induced constipation in patients with treatment-resistant schizophrenia.[4]
-
Study Design: Prospective, open-label, head-to-head comparison.[4]
-
Participants: 58 male and female patients (18-60 years old) with clozapine-induced constipation (≤2 SCBMs/week).[4]
-
Intervention: Patients received either 2 mg of this compound once daily or 10 g of lactulose once daily for four weeks.[4]
-
Primary Endpoint: The proportion of patients with ≥3 SCBMs.[4]
-
Key Findings: A significantly higher proportion of patients in the this compound group achieved ≥3 SCBMs at week 4 compared to the lactulose group.[4]
Colonic Transit Time Measurement with Radio-Opaque Markers
Colonic transit studies are crucial for objectively assessing the effect of prokinetic agents. A common method involves the use of radio-opaque markers.
-
Procedure: Patients ingest a capsule containing a specific number of radio-opaque markers.[10][11] Abdominal X-rays are then taken at predetermined intervals (e.g., daily for 5 days or a single X-ray on day 5 or 7) to track the movement and clearance of the markers from the colon.[10][11]
-
Techniques:
-
Outcome: The number of remaining markers at specific time points indicates whether colonic transit is normal or slow.[10] For example, less than 20% of the original markers remaining at five days is generally considered normal.[10]
Conclusion for the Scientific Community
The available evidence indicates that both this compound and osmotic laxatives are effective in treating chronic constipation, but they achieve this through fundamentally different mechanisms. This compound acts as a direct prokinetic agent, enhancing the propulsive activity of the colon, as evidenced by its significant impact on HAPCs. Osmotic laxatives, while effective in increasing stool frequency and improving consistency, exert their effects primarily by altering the osmotic gradient within the colonic lumen.
For researchers and drug development professionals, the choice between these agents, or the development of novel therapies, will depend on the specific patient population and the desired physiological outcome. For patients with documented slow-transit constipation and impaired colonic contractility, a direct prokinetic agent like this compound may be a more targeted and effective approach. In contrast, for patients with less severe motility disorders where stool consistency is the primary issue, osmotic laxatives remain a valuable and well-established therapeutic option. Future research should focus on head-to-head trials with standardized methodologies to further delineate the comparative efficacy and long-term safety of these distinct classes of drugs.
References
- 1. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 2. Use of this compound for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised clinical trial: macrogol/PEG 3350+electrolytes versus this compound in the treatment of chronic constipation -- a comparison in a controlled environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Open-Label, Head to Head Comparison Study between this compound and Lactulose for Clozapine Induced Constipation in Patients with Treatment Resistant Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves bowel function and colonic transit time in patients with chronic constipation: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution manometry reveals different effect of polyethylene glycol, bisacodyl, and this compound on colonic motility in healthy subjects: An acute, open label, randomized, crossover, reader-blinded study with potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Randomized Clinical Trial on Treatment of Chronic Constipation by Traditional Persian Medicine Recommendations Compared to Allopathic Medicine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. genieur.eu [genieur.eu]
Assessing the long-term efficacy of Prucalopride versus placebo in chronic constipation models
Prucalopride Demonstrates Superior Long-Term Efficacy Over Placebo in Chronic Constipation
This compound has consistently shown superior long-term efficacy compared to placebo in managing chronic idiopathic constipation (CIC), significantly improving bowel function and quality of life for patients.[1][2][3] An integrated analysis of six randomized, controlled clinical trials involving 2,484 patients demonstrated that a significantly higher percentage of patients receiving 2 mg of this compound achieved an average of three or more spontaneous complete bowel movements (SCBMs) per week over a 12-week period compared to the placebo group (27.8% vs. 13.2%).[4]
This compound, a selective high-affinity 5-hydroxytryptamine type 4 (5-HT4) receptor agonist, enhances gastrointestinal motility, addressing a key underlying mechanism of chronic constipation.[5][6] Its efficacy has been established in multiple phase III and IV trials, with treatment durations typically ranging from 4 to 12 weeks.[1][4] The positive effects on bowel function have been shown to be sustained in longer-term, open-label studies for up to 18 months.[7]
Quantitative Efficacy Data
The following table summarizes key efficacy endpoints from pivotal 12-week, placebo-controlled studies, demonstrating the consistent superiority of this compound.
| Efficacy Endpoint | This compound (2 mg) | This compound (4 mg) | Placebo | Statistical Significance (vs. Placebo) |
| Patients with ≥3 SCBMs/week (Primary Endpoint) | 23.6% - 30.9% | 24.7% - 28.4% | 11.3% - 12.0% | p<0.001 |
| Patients with an increase of ≥1 SCBM/week | 43.0% - 47.3% | 46.6% - 47.0% | 25.8% - 28.0% | p<0.001 |
| Improvement in PAC-QOL Satisfaction Score (≥1 point) | ✓ (Significant) | ✓ (Significant) | - | p<0.001 |
SCBM = Spontaneous Complete Bowel Movement; PAC-QOL = Patient Assessment of Constipation-Quality of Life. Data compiled from multiple sources.[2][4][8][9]
Experimental Protocols
The data presented are primarily derived from multicenter, randomized, double-blind, placebo-controlled, parallel-group phase III trials.[2][9][10] A standardized protocol for these pivotal studies is outlined below.
Pivotal 12-Week Efficacy Study Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Patient Population: Adult patients diagnosed with chronic constipation, typically defined as having two or fewer spontaneous complete bowel movements (SCBMs) per week for at least six months.[4][10] Key exclusion criteria often include constipation secondary to drug use or other medical conditions.[4]
-
Run-in Period: A 2-week, treatment-free run-in period is used to establish baseline bowel habits and confirm eligibility.[8]
-
Intervention: Patients are randomized to receive a once-daily oral dose of this compound (commonly 2 mg or 4 mg) or a matching placebo for a duration of 12 weeks.[2][10]
-
Primary Efficacy Endpoint: The proportion of patients achieving a weekly average of three or more SCBMs over the 12-week treatment period.[2][4][10]
-
Secondary Efficacy Endpoints:
-
Proportion of patients with an average increase of one or more SCBMs per week from baseline.[2]
-
Changes in stool consistency, straining, and time to first bowel movement.[8]
-
Patient-reported outcomes, including satisfaction with bowel function and treatment, and improvements in quality of life measured by validated questionnaires like the PAC-QOL.[2][8]
-
-
Data Collection: Patients typically complete daily electronic diaries to record bowel movements, stool characteristics, and laxative use. Quality of life questionnaires are administered at baseline and at specified intervals throughout the study.[2]
-
Safety Monitoring: Assessment includes monitoring of adverse events, clinical laboratory values, and cardiovascular parameters throughout the study.[2][10]
Mechanism of Action and Visualizations
This compound's efficacy stems from its action as a selective 5-HT4 receptor agonist.[5][11] By binding to and activating these receptors on enteric neurons in the gastrointestinal tract, it facilitates the release of acetylcholine (B1216132).[5][12] This increase in acetylcholine stimulates colonic peristalsis and high-amplitude propagating contractions, which enhances bowel motility and accelerates colonic transit.[11][12]
The typical workflow for a long-term clinical trial assessing this compound's efficacy is a structured, multi-phase process designed to ensure robust and unbiased data collection.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. A placebo-controlled trial of this compound for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on this compound in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 6. ijbcp.com [ijbcp.com]
- 7. researchgate.net [researchgate.net]
- 8. gut.bmj.com [gut.bmj.com]
- 9. Clinical trial: the efficacy, impact on quality of life, and safety and tolerability of this compound in severe chronic constipation--a 12-week, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. droracle.ai [droracle.ai]
- 12. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
Prucalopride in the Treatment of Chronic Constipation: A Meta-Analysis of Clinical Trials
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials evaluating the efficacy and safety of prucalopride compared to other therapeutic options for chronic constipation. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of treatment alternatives, supported by experimental data.
Efficacy of this compound: A Quantitative Analysis
This compound, a selective high-affinity 5-hydroxytryptamine (5-HT4) receptor agonist, has demonstrated significant efficacy in the treatment of chronic idiopathic constipation (CIC). Meta-analyses of numerous randomized controlled trials (RCTs) have consistently shown its superiority over placebo in improving bowel function.
An integrated analysis of six large, randomized, controlled clinical trials, encompassing 2,484 patients, revealed that a significantly higher percentage of patients treated with 2 mg of this compound achieved a mean of three or more spontaneous complete bowel movements (SCBMs) per week over a 12-week period compared to placebo (27.8% vs. 13.2%). Another meta-analysis involving sixteen RCTs and 3,943 patients reported that this compound successfully increased the frequency of spontaneous bowel movements (SBMs) per week at doses of 1 mg, 2 mg, and 4 mg.
The following tables summarize the key efficacy and safety data from meta-analyses and head-to-head clinical trials, comparing this compound with placebo and other common constipation treatments.
Table 1: Efficacy of this compound vs. Placebo in Chronic Idiopathic Constipation (Meta-analysis Data)
| Outcome Measure | This compound (2 mg) | Placebo | Odds Ratio (OR) / Standardized Mean Difference (SMD) [95% CI] | Reference |
| % Patients with ≥3 SCBMs/week | 27.8% | 13.2% | OR: 2.68 [2.16, 3.33] | |
| Increase in SBMs/week | - | - | SMD: 0.34 [0.11, 0.56] | |
| Improvement in PAC-QOL Score | Significantly greater improvement | - | - |
Table 2: Head-to-Head Comparison of this compound and Other Constipation Treatments
| Comparator | Key Efficacy Finding | Adverse Events Comparison | Reference |
| Polyethylene Glycol (PEG) 3350 | PEG 3350+E was non-inferior and approached superiority to this compound in achieving ≥3 SCBMs/week. Statistically significant differences favored PEG 3350+E for most secondary variables, including stool consistency and completeness of defecation. | Both treatments were well-tolerated. | |
| Lubiprostone (B194865) | An indirect comparison suggested that lubiprostone may be more effective than this compound. | - | |
| Linaclotide (B608579) | A network meta-analysis indicated that linaclotide and this compound have similar efficacy in improving the number of SBMs per week. | Diarrhea is a more common side effect with linaclotide. | |
| Bisacodyl (B1667424) | A network meta-analysis suggested that bisacodyl may be superior to this compound in increasing the number of SBMs per week. | - |
Safety and Tolerability Profile
This compound is generally well-tolerated, with most adverse events being mild to moderate in severity. The most commonly reported side effects include headache, abdominal pain, nausea, and diarrhea. These symptoms often occur early in treatment and tend to diminish with continued use. Unlike previous 5-HT4 agonists, this compound has a high selectivity for the 5-HT4 receptor, which is thought to contribute to its favorable cardiovascular safety profile with minimal interaction with hERG potassium channels.
Table 3: Common Adverse Events Associated with this compound (Meta-analysis Data)
| Adverse Event | This compound | Placebo | Odds Ratio (OR) [95% CI] | Reference |
| Headache | 25-30% | 12-17% | 1.70 [1.27, 2.27] (for overall adverse events) | |
| Nausea | 12-24% | 8-14% | 1.70 [1.27, 2.27] (for overall adverse events) | |
| Abdominal Pain/Cramps | 16-23% | 11-19% | 1.70 [1.27, 2.27] (for overall adverse events) | |
| Diarrhea | 12-19% | 3-5% | 1.70 [1.27, 2.27] (for overall adverse events) |
Experimental Protocols
The clinical trials included in these meta-analyses generally followed a similar design. Below is a detailed methodology representative of these key experiments.
Typical Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Protocol for this compound:
-
Patient Population: Adult patients diagnosed with chronic idiopathic constipation, often defined by modified Rome III or IV criteria. This typically includes having two or fewer SCBMs per week for at least six months, accompanied by symptoms such as straining, hard stools, or a sensation of incomplete evacuation for at least 25% of bowel movements. Key exclusion criteria often include constipation secondary to other medical conditions or medications.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is commonly employed. Following a run-in period to establish baseline bowel habits, patients are randomized to receive a fixed dose of this compound (e.g., 2 mg once daily) or a matching placebo for a treatment period, typically 12 weeks.
-
Outcome Measures:
-
Primary Efficacy Endpoint: The proportion of patients achieving a weekly average of three or more SCBMs over the treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the number of SBMs and SCBMs per week.
-
Improvements in stool consistency (often measured using the Bristol Stool Form Scale).
-
Patient-reported outcomes, such as the Patient Assessment of Constipation Quality of Life (PAC-QOL) questionnaire, to assess the impact on daily life and satisfaction with treatment.
-
Time to first SBM or SCBM.
-
Use of rescue medication.
-
-
-
Safety Assessment: Safety and tolerability are monitored throughout the trial by recording all adverse events, clinical laboratory values, and vital signs. Cardiovascular safety is often a key focus.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: A Signaling Pathway
This compound exerts its prokinetic effect by selectively targeting the 5-HT4 receptors located on enteric neurons. Activation of these G-protein coupled receptors initiates an intracellular signaling cascade that leads to the release of acetylcholine. Acetylcholine then acts on muscarinic receptors on smooth muscle cells, stimulating colonic peristalsis, specifically high-amplitude propagating contractions (HAPCs), which propels luminal contents and increases bowel motility.
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Prucalopride
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. Prucalopride, a selective serotonin (B10506) (5-HT4) receptor agonist, requires meticulous handling not only during experimentation but also at the end of its use. Adhering to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting.
Key Chemical and Physical Properties
Understanding the properties of this compound is the first step in assessing its potential hazards and determining the appropriate disposal route.
| Property | Value |
| This compound Succinate | |
| Melting Point | ~198°C |
| Solubility | Soluble in N,N-dimethylformamide, sulfinylbismethane and N,N-dimethylacetamide. Sparingly soluble in methanol. Freely soluble in acidic aqueous media. |
| pKa (piperidine moiety) | 8.5 (at 20°C) |
It is important to note that isotopically labeled versions, such as this compound-13C,d3, are not radioactive and should be managed as chemical waste, following the same procedures as the parent compound.[1]
Standard Operating Procedure for this compound Disposal
The proper disposal of this compound should be approached systematically, from initial waste segregation to final removal by a licensed professional.
Experimental Protocols
1. Waste Segregation and Collection:
-
Objective: To safely and accurately separate different forms of this compound waste to prevent accidental mixing of incompatible materials and to streamline the disposal process.
-
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves.
-
Designated, leak-proof solid chemical waste container.
-
Designated, sealed, and compatible liquid chemical waste container.
-
Puncture-resistant sharps container.
-
-
Procedure:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
2. Decontamination of Laboratory Equipment:
-
Objective: To safely and effectively decontaminate laboratory equipment that has come into contact with this compound.
-
Materials:
-
Appropriate PPE.
-
Laboratory-grade detergent solution.
-
Deionized water.
-
Compatible organic solvent (e.g., ethanol (B145695) or isopropanol), if necessary.
-
Waste containers for contaminated cleaning materials.
-
-
Procedure:
-
Initial Cleaning:
-
Solvent Rinse (if applicable):
-
Surface Decontamination:
-
Disposal of Cleaning Materials:
-
All contaminated cleaning materials, such as wipes and gloves, must be disposed of as solid this compound waste.[1]
-
-
3. Final Disposal:
-
Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.
-
Procedure:
-
Engage a Licensed Waste Disposal Vendor: All chemical waste, including materials contaminated with this compound, must be disposed of through a licensed hazardous waste disposal company.[1]
-
Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled. Complete all necessary waste manifest forms as required by your institution and the disposal vendor.[1]
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste from your laboratory's designated waste accumulation area.[1]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Prucalopride
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development personnel, who handle Prucalopride. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. It is also very toxic to aquatic life[1][3]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Summary of Safety Information
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1][2] | Wear protective gloves and a lab coat[2][4][5]. |
| Eye Irritation (Category 2A)[1][2] | Wear safety glasses with side shields or goggles[2][4][5]. |
| Specific Target Organ Toxicity (Single Exposure - Respiratory Tract Irritation) (Category 3)[1][2] | Use in a well-ventilated area or a fume hood[3][6]. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn[4]. |
| Acute Aquatic Toxicity (Category 1)[1] | Prevent release to the environment. Discharge into the environment must be avoided[3]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure and ensure safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[4].
-
Recommended storage temperature is between 15-30°C (59-86°F) or at 4°C as specified by the supplier[4][7].
-
Store in the original blister package to protect from moisture[5][7].
2. Handling and Use:
-
Handle in accordance with good industrial hygiene and safety practices[3][4].
-
Avoid contact with skin and eyes[3].
-
Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood[3][6].
-
Do not eat, drink, or smoke when using this product[2].
3. Disposal:
-
Dispose of waste in accordance with applicable regional, national, and local laws and regulations[4].
-
Engage a licensed hazardous waste disposal company for the disposal of this compound waste[3][6].
-
Solid Waste: Place non-sharp solid waste contaminated with this compound (e.g., gloves, absorbent paper) into a designated, leak-proof, and clearly labeled solid chemical waste container[6].
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container. Do not mix with other incompatible chemical wastes[6].
-
Sharps Waste: Dispose of contaminated sharps (e.g., needles, Pasteur pipettes) in a designated puncture-resistant sharps container[6].
-
All contaminated cleaning materials must be disposed of as this compound waste[6].
Experimental Protocols
Surface Decontamination Procedure:
-
Objective: To safely decontaminate laboratory surfaces after handling this compound.
-
Materials:
-
Appropriate PPE (gloves, lab coat, safety glasses)
-
Detergent solution
-
Deionized water
-
Absorbent wipes or cloths
-
-
Procedure:
Visual Workflow for Safe Handling and Emergencies
The following diagrams illustrate the standard workflow for handling this compound and the procedural flow for emergency situations.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for this compound spills and exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
